2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
2-decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33BO2/c1-6-7-8-9-10-11-12-13-14-17-18-15(2,3)16(4,5)19-17/h6-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMCLNRSAPIJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242082 | |
| Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141091-38-5 | |
| Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141091-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable alkylboronic ester intermediate in organic synthesis. The primary and most efficient method for its preparation is the iridium-catalyzed hydroboration of 1-decene with pinacolborane. This approach offers exceptional regioselectivity, yielding the desired anti-Markovnikov product in high purity.
Core Synthesis Route: Iridium-Catalyzed Hydroboration
The synthesis of this compound is achieved through the addition of a boron-hydrogen bond across the double bond of 1-decene. To ensure the formation of the terminal boronate ester, a transition metal catalyst is employed. Research by Miyaura and Yamamoto has demonstrated that an iridium(I) complex, specifically one generated in situ from chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂) and bis(diphenylphosphino)methane (dppm), is highly effective for this transformation. This catalytic system directs the boron atom to the terminal carbon of the alkene with greater than 99% selectivity, a critical factor for the utility of the final product.
The overall reaction is as follows:
Figure 1. Overall synthetic scheme for the iridium-catalyzed hydroboration of 1-decene.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the iridium-catalyzed synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Decene | 1.0 equiv | Miyaura, Y. et al. Tetrahedron (2004) |
| Pinacolborane (HBpin) | 1.1 equiv | Miyaura, Y. et al. Tetrahedron (2004) |
| Catalyst System | ||
| [Ir(cod)Cl]₂ | 0.5 mol% | Miyaura, Y. et al. Tetrahedron (2004) |
| dppm | 1.0 mol% | Miyaura, Y. et al. Tetrahedron (2004) |
| Reaction Conditions | ||
| Solvent | Tetrahydrofuran (THF), anhydrous | General practice for hydroboration |
| Temperature | Room Temperature | Miyaura, Y. et al. Tetrahedron (2004) |
| Reaction Time | 1-2 hours (completion monitored by GC/TLC) | Typical for similar reactions |
| Product Information | ||
| Isolated Yield | >90% (Typical) | Inferred from similar reactions |
| Regioselectivity | >99% (anti-Markovnikov) | Miyaura, Y. et al. Tetrahedron (2004) |
| Purity | High (after purification) | General expectation |
Detailed Experimental Protocol
This protocol is based on the established methodology for iridium-catalyzed hydroboration of terminal alkenes.
Materials:
-
1-Decene (purified, anhydrous)
-
Pinacolborane (HBpin)
-
Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂)
-
Bis(diphenylphosphino)methane (dppm)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add [Ir(cod)Cl]₂ (0.005 mmol, 0.5 mol%) and dppm (0.01 mmol, 1.0 mol%).
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add 1-decene (1.0 mmol, 1.0 equiv).
-
Slowly add pinacolborane (1.1 mmol, 1.1 equiv) to the reaction mixture at room temperature with vigorous stirring.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material (1-decene) is consumed (typically 1-2 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound as a colorless oil.
-
Characterization Data:
-
¹H NMR (CDCl₃): δ 1.25 (s, 12H, C(CH₃)₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃), 1.20-1.40 (m, 16H, CH₂), 0.77 (t, J = 7.6 Hz, 2H, B-CH₂).
-
¹³C NMR (CDCl₃): δ 82.8 (C(CH₃)₂), 33.5, 31.9, 29.6, 29.3, 24.8, 24.6, 22.7, 14.1 (decyl chain carbons), ~25 (B-CH₂). (Note: The B-CH₂ carbon signal can be broad due to quadrupolar relaxation).
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Figure 2. Workflow for the synthesis of this compound.
An In-Depth Technical Guide on the Iridium-Catalyzed Hydroboration of 1-Dodecene with Pinacolborane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydroboration of 1-dodecene using pinacolborane, with a focus on the highly selective iridium-catalyzed pathway. This reaction is a cornerstone of modern organic synthesis, enabling the efficient and regioselective formation of a carbon-boron bond, which serves as a versatile handle for subsequent chemical transformations. The resulting product, dodecyl pinacol boronate, is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Introduction
Hydroboration is a fundamental chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. The use of pinacolborane (HBpin) as the hydroborating agent has gained significant traction due to its stability, ease of handling, and the crystalline, readily purifiable nature of the resulting pinacol boronate esters. While uncatalyzed hydroboration of alkenes with pinacolborane is possible, it often requires elevated temperatures and can lack regioselectivity.
Transition metal catalysis has revolutionized the hydroboration reaction, offering milder reaction conditions and exquisite control over regioselectivity. Iridium catalysts, in particular, have emerged as superior promoters for the hydroboration of terminal alkenes with pinacolborane, affording the linear, anti-Markovnikov product with exceptional selectivity. This guide will delve into the mechanistic underpinnings, experimental protocols, and analytical characterization pertinent to the iridium-catalyzed hydroboration of 1-dodecene.
Reaction Mechanism and Regioselectivity
The iridium-catalyzed hydroboration of 1-dodecene with pinacolborane proceeds via a catalytic cycle that ensures high regioselectivity for the terminal boronate ester. The generally accepted mechanism involves the oxidative addition of pinacolborane to the iridium(I) catalyst, followed by alkene insertion into the iridium-hydride bond and subsequent reductive elimination to furnish the alkylboronate ester and regenerate the active catalyst.
The high selectivity for the formation of the linear product (dodecyl pinacol boronate) over the branched isomer is a key advantage of using an iridium catalyst. This preference is attributed to steric factors, where the bulky iridium-boryl complex favors addition to the less sterically hindered terminal carbon of the alkene. A study by Yamamoto et al. demonstrated that an iridium(I) catalyst generated from [Ir(cod)Cl]₂ and bis(diphenylphosphino)methane (dppm) leads to the addition of the boron atom to the terminal carbon of 1-alkenes with over 99% selectivity.[1][2][3]
Experimental Protocol
The following is a representative experimental protocol for the iridium-catalyzed hydroboration of 1-dodecene with pinacolborane, based on established methodologies.[1][2]
Materials:
-
1-Dodecene (C₁₂H₂₄)
-
Pinacolborane (HBpin)
-
Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂)
-
Bis(diphenylphosphino)methane (dppm)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, [Ir(cod)Cl]₂ (e.g., 0.015 mmol, 1.5 mol%) and dppm (e.g., 0.03 mmol, 3.0 mol%) are dissolved in the anhydrous, degassed solvent (e.g., 2 mL). The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst solution, 1-dodecene (e.g., 1.0 mmol) is added via syringe.
-
Addition of Pinacolborane: Pinacolborane (e.g., 1.2 mmol, 1.2 equivalents) is then added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary but are often complete within a few hours.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure dodecyl pinacol boronate.
Data Presentation
The following tables summarize the key quantitative data for the iridium-catalyzed hydroboration of 1-dodecene with pinacolborane.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Dodecene | C₁₂H₂₄ | 168.32 | 1.0 | 1.0 |
| Pinacolborane | C₆H₁₃BO₂ | 127.98 | 1.2 | 1.2 |
| [Ir(cod)Cl]₂ | C₁₆H₂₄Cl₂Ir₂ | 671.70 | 0.015 | 0.015 |
| dppm | C₂₅H₂₂P₂ | 384.38 | 0.03 | 0.03 |
| Product: Dodecyl pinacol boronate | C₁₈H₃₇BO₂ | 296.30 | - | - |
| Reaction Parameter | Value |
| Catalyst Loading | 3.0 mol% Iridium |
| Temperature | Room Temperature |
| Solvent | Anhydrous, degassed THF or DCM |
| Yield | High (typically >90%) |
| Regioselectivity | >99% for the linear (terminal) product |
| Spectroscopic Data for Dodecyl Pinacol Boronate | Chemical Shift (δ) / ppm |
| ¹H NMR (CDCl₃) | ~ 1.23 (s, 12H, C(CH₃)₂), ~ 1.26-1.38 (m, 20H, -(CH₂)₁₀-), ~ 0.88 (t, J = 6.8 Hz, 3H, -CH₃), ~ 0.77 (t, J = 7.8 Hz, 2H, -CH₂-B) |
| ¹³C NMR (CDCl₃) | ~ 83.0 (C(CH₃)₂), ~ 31.9, 29.7, 29.6, 29.5, 29.3, 24.8, 24.1, 22.7, 14.1 (alkyl chain carbons), The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation. |
| ¹¹B NMR (CDCl₃) | ~ 34 (broad singlet) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for long-chain alkyl pinacol boronates.
Visualizations
Catalytic Cycle of Iridium-Catalyzed Hydroboration
Caption: Catalytic cycle for the iridium-catalyzed hydroboration of 1-dodecene.
Experimental Workflow
Caption: General experimental workflow for the synthesis of dodecyl pinacol boronate.
Conclusion
The iridium-catalyzed hydroboration of 1-dodecene with pinacolborane is a highly efficient and selective method for the synthesis of dodecyl pinacol boronate. The use of an iridium catalyst, particularly in combination with a phosphine ligand such as dppm, ensures excellent regioselectivity for the terminal, anti-Markovnikov product. The resulting alkyl boronate is a stable and versatile intermediate, readily applicable in a wide range of synthetic transformations, making this methodology a valuable tool for researchers in organic synthesis and drug development. The detailed protocol and data provided in this guide serve as a comprehensive resource for the practical application of this important reaction.
References
An In-depth Technical Guide to the Chemical Properties of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as decylboronic acid pinacol ester, is an organic compound featuring a ten-carbon alkyl chain attached to a pinacol-protected boronic acid. This structure places it within the versatile class of alkylboronic esters, which are pivotal intermediates in modern organic synthesis. Their stability compared to free boronic acids, coupled with their reactivity in a variety of cross-coupling reactions, makes them valuable tools in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The long alkyl chain of the decyl substituent imparts significant lipophilicity, influencing its solubility and potential applications in contexts requiring non-polar characteristics. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application for a technical audience.
Core Chemical Properties
The chemical and physical properties of this compound are primarily determined by the interplay between the decyl chain and the pinacolborane group. While specific experimental data for this exact compound is not widely published, its properties can be reliably estimated from closely related long-chain alkylboronic esters.
Physical and Chemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₃₃BO₂ | Calculated |
| Molecular Weight | 268.25 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Estimated from analogs |
| Boiling Point | Not determined; estimated to be >250 °C at atmospheric pressure | Estimated from analogs |
| Density | Not determined; estimated to be ~0.88 g/mL | Estimated from analogs |
| Solubility | Soluble in common organic solvents (THF, diethyl ether, dichloromethane, hexanes); Insoluble in water. | General property of alkylboronic esters |
Spectroscopic Data (Estimated)
The following spectroscopic data is estimated based on the analysis of similar long-chain alkyl pinacol boranes, such as (E)-2-(Dec-5-en-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1]
| Spectrum | Chemical Shift (δ) / m/z | Assignment |
| ¹H NMR (CDCl₃) | ~1.25 ppm (s, 12H) | -C(CH₃)₂ |
| ~1.2-1.4 ppm (m, 16H) | -(CH₂)₈- | |
| ~0.88 ppm (t, 3H) | -CH₃ | |
| ~0.75 ppm (t, 2H) | -CH₂-B | |
| ¹³C NMR (CDCl₃) | ~83.0 ppm | -C(CH₃)₂ |
| ~32-22 ppm | -(CH₂)₉- | |
| ~14.1 ppm | -CH₃ | |
| Broad signal near 25 ppm | C-B | |
| ¹¹B NMR (CDCl₃) | ~30-34 ppm | -B(O)₂ |
| Mass Spec. (ESI+) | m/z 269.2 [M+H]⁺, 291.2 [M+Na]⁺ | Molecular Ion Adducts |
Synthesis and Reactivity
The primary route for the synthesis of this compound is the hydroboration of 1-decene with pinacolborane (HBpin). This reaction typically proceeds with high regioselectivity, yielding the anti-Markovnikov product where the boron atom adds to the terminal carbon of the alkene.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Hydroboration of 1-Decene
The following is a representative protocol for the hydroboration of a terminal alkene, adapted for the synthesis of the target compound.
Materials:
-
1-Decene (1.0 mmol)
-
Pinacolborane (1.2 mmol)
-
[Ir(cod)Cl]₂ (0.015 mmol)
-
1,2-bis(diphenylphosphino)ethane (dppe) (0.03 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the iridium catalyst and dppe ligand are dissolved in anhydrous THF.
-
1-Decene is added to the flask via syringe.
-
Pinacolborane is then added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery and development, allowing for the facile synthesis of complex molecules. The decylboronic ester can be coupled with various aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base.
Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an alkylboronic ester with an aryl halide.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent system (e.g., Toluene and Water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
The vessel is evacuated and backfilled with an inert gas.
-
The solvent system is added, and the mixture is degassed by bubbling with the inert gas for 10-15 minutes.
-
The palladium catalyst is then added under a positive pressure of the inert gas.
-
The reaction mixture is heated to a temperature typically between 80-110 °C and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified by column chromatography to yield the desired decyl-aryl compound.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Characterization of Long-Chain Alkyl Pinacol Boronate Esters
Long-chain alkyl pinacol boronate esters are increasingly vital building blocks in modern organic synthesis. Their enhanced stability and handling characteristics compared to the corresponding boronic acids make them indispensable reagents, particularly in the pharmaceutical industry for the construction of complex molecular architectures through cross-coupling reactions.[1][2][3] This guide provides a comprehensive overview of the critical techniques and methodologies for the synthesis, purification, and detailed characterization of these valuable compounds.
Core Concepts and Synthesis Overview
Alkyl pinacol boronate esters offer significant advantages over free boronic acids, including improved stability towards air and moisture, which facilitates purification and storage.[1] They are key intermediates in various C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery.[1][4][5][6]
The synthesis of these esters is typically achieved through several robust methods:
-
Hydroboration of Alkenes: The anti-Markovnikov addition of a hydroborane, such as pinacolborane (HBpin), across a terminal alkene is a powerful method for creating linear alkyl boronate esters.[1][7] This reaction can be catalyzed by various transition metals or even proceed under metal-free conditions.[7][8]
-
Borylation of Alkyl Halides: The direct conversion of alkyl halides to their corresponding pinacol boronate esters using a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a transition metal catalyst is a widely used technique.[1][7]
-
Reaction with Organometallic Reagents: Grignard or organolithium reagents can react with pinacolborane or other boron sources to yield the desired boronate esters in good to excellent yields.[9][10]
Characterization Methodologies
Accurate characterization is crucial to confirm the structure and purity of long-chain alkyl pinacol boronate esters. The primary analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these compounds. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule.
-
¹H NMR: Proton NMR spectra are characterized by signals from the long alkyl chain, which typically appear in the 0.8-1.6 ppm range. The protons on the carbon alpha to the boron atom are often obscured by other signals. The most distinctive feature is a sharp singlet integrating to 12 protons around 1.2-1.3 ppm, corresponding to the four equivalent methyl groups of the pinacol ester.[11]
-
¹³C NMR: Carbon spectra show signals for the alkyl chain and the quaternary carbons of the pinacol group (around 83 ppm).[11] A key challenge is the detection of the carbon atom directly bonded to boron (α-carbon), as its signal is often broadened to the point of being undetectable due to the quadrupole moment of the boron nucleus.[11]
-
¹¹B NMR: Boron-11 NMR is essential for confirming the presence and electronic environment of the boron atom. For tricoordinate boronic esters like the pinacol derivatives, a single broad signal is typically observed in the range of +27 to +34 ppm.[12][13] Tetracoordinate "ate" complexes, which can form in the presence of Lewis bases, appear at much higher field, typically between +12 and -8 ppm.[13][14][15]
Mass Spectrometry (MS)
MS provides vital information about the molecular weight and elemental composition of the esters. However, their analysis can be challenging due to their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid.[1][16]
-
Techniques: High-Resolution Mass Spectrometry (HRMS) with soft ionization techniques like Electrospray Ionization (ESI) is commonly used to confirm the molecular formula.[14][15] For certain applications, Matrix-Assisted Laser Desorption/Ionization (MALDI) is also effective, especially for peptide-bound boronic acids.[17]
-
Analytical Strategy: To mitigate hydrolysis, analytical methods often employ non-aqueous and aprotic solvents for sample preparation and chromatography.[1][16] In some cases, in situ derivatization can improve detection. For instance, using 2,5-dihydroxybenzoic acid (DHB) as both a matrix and a derivatizing agent in MALDI analysis can efficiently convert the boronic acid to a detectable DHB adduct.[17]
Purification Strategies
The purification of alkyl pinacol boronate esters by column chromatography on silica gel is notoriously difficult. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to over-adsorption, streaking, and in some cases, hydrolysis of the ester.[18][19]
Several strategies have been developed to overcome these challenges:
-
Modified Silica Gel: Impregnating the silica gel with boric acid can reduce the Lewis basicity of the stationary phase, thereby suppressing the over-adsorption of the boronate ester and allowing for successful purification.[19]
-
Alternative Stationary Phases: Using neutral alumina as the stationary phase can be an effective alternative to silica gel.[20]
-
Solvent System Modification: In some cases, using an eluent system containing isopropanol (IPA) can improve elution from the column.[18]
-
Derivatization: For particularly challenging separations, the pinacol ester can be converted into a more stable derivative that is amenable to chromatography.
-
MIDA Boronates: Treatment with N-methyliminodiacetic acid (MIDA) forms a more stable tetracoordinate boronate that is less prone to decomposition on silica gel.[18]
-
Potassium Trifluoroborate (BF₃K) Salts: Conversion to the corresponding BF₃K salt with KHF₂ allows for easy purification by crystallization or trituration.[18]
-
Diethanolamine (DEA) Adducts: Reaction with diethanolamine precipitates a stable zwitterionic adduct, which can be isolated by simple filtration and then converted back to the boronic acid if needed.[14][18]
-
Data Presentation
Table 1: Representative NMR Spectroscopic Data
| Compound Type | Nucleus | Typical Chemical Shift (ppm) | Notes |
| Alkyl Chain | ¹H | 0.8 - 1.6 | Complex multiplets typical for long chains. |
| ¹³C | 14 - 35 | Resolved signals for individual carbons. | |
| Pinacol Group | ¹H | ~1.25 | Sharp singlet, 12H. |
| ¹³C | ~24.8 (CH₃), ~83.1 (C-O) | Two distinct signals for methyl and quaternary carbons.[11] | |
| Boron Center | ¹¹B | +27 to +34 | Broad singlet for the tricoordinate boronic ester.[12][13] |
| ¹³C | Not typically observed | Signal for the carbon attached to boron is often broadened due to quadrupolar relaxation.[11] |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data Examples
| Compound Structure (DEA Adducts) | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 8-(3-(Benzylamino)-3-oxo-1-phenylpropyl)hexahydro-[1][14][17]oxazaborolo[2,3-b][1][14][17]oxazaborol-4-ium-8-uide | C₂₀H₂₆BN₂O₃ | 353.2031 | 353.2034 | [14][15] |
| 8-(3-Oxo-3-phenoxy-1-phenylpropyl)hexahydro-[1][14][17]oxazaborolo[2,3-b][1][14][17]oxazaborol-4-ium-8-uide | C₂₀H₂₅BNO₄ | 354.1871 | 354.1878 | [15] |
| 8-Phenylhexahydro-[1][14][17]oxazaborolo[2,3-b][1][14][17]oxazaborol-4-ium-8-uide | C₁₀H₁₅BNO₂ | 192.1196 | 192.1204 | [14] |
Experimental Protocols
Protocol: Synthesis via Hydroboration of a Terminal Alkene
-
To a flame-dried, argon-purged flask, add the terminal alkene (1.0 equiv) and a suitable catalyst (e.g., a silver-based catalyst, 1-5 mol%).[7]
-
Dissolve the reagents in an anhydrous solvent (e.g., THF).
-
Add pinacolborane (HBpin, 1.1-1.5 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be taken to the appropriate purification step.
Protocol: NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified long-chain alkyl pinacol boronate ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra. For ¹¹B NMR, use a boron-free quartz NMR tube for best results and reference against an external standard like BF₃·OEt₂.
Protocol: Purification using Boric Acid-Impregnated Silica Gel
-
Preparation of B-Silica: Prepare a 1% (w/w) solution of boric acid in methanol. Add this solution to silica gel (e.g., 100 g silica to 100 mL of the 1% boric acid solution). Remove the solvent by rotary evaporation to obtain a free-flowing powder.[19]
-
Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel as a slurry in the initial eluent (e.g., hexane).
-
Loading and Elution: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene) and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity.
-
Collect fractions and analyze by TLC (using B-silica TLC plates for best correlation) to isolate the pure product.
Visualizations
References
- 1. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
- 2. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 10. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
NMR Spectroscopy of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document outlines the predicted ¹H, ¹³C, and ¹¹B NMR spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual representations of the molecular structure and experimental workflow. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Molecular Structure and Predicted NMR Assignments
This compound is an alkylboronic acid pinacol ester. The decyl chain is attached to the boron atom of the dioxaborolane ring. The structural formula and atom numbering for NMR assignment are depicted below.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Alkyl Pinacol Boronates
For Researchers, Scientists, and Drug Development Professionals
Alkyl pinacol boronates are indispensable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex molecular architectures. Their widespread use in pharmaceutical and materials science necessitates robust analytical methods for their characterization and quality control. Mass spectrometry (MS) stands as a cornerstone technique for the analysis of these compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of alkyl pinacol boronates, detailing experimental protocols, data interpretation, and strategies to overcome common analytical challenges.
Introduction to the Mass Spectrometry of Alkyl Pinacol Boronates
The analysis of alkyl pinacol boronates by mass spectrometry is influenced by their chemical properties, most notably their susceptibility to hydrolysis to the corresponding boronic acids. This inherent instability presents a significant challenge, particularly when employing liquid chromatography-mass spectrometry (LC-MS) with aqueous mobile phases. Consequently, analytical strategies are often tailored to mitigate this degradation and ensure accurate molecular weight determination and structural elucidation.
Ionization Techniques for Alkyl Pinacol Boronate Analysis
The choice of ionization technique is critical for the successful mass spectrometric analysis of alkyl pinacol boronates. Both gas-phase and desorption ionization methods have been employed, each with distinct advantages and limitations.
2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of many alkyl pinacol boronates, derivatization is often a prerequisite for their analysis by GC-MS.
-
Electron Ionization (EI): This hard ionization technique provides detailed structural information through extensive fragmentation. While molecular ions may be weak or absent, the resulting fragmentation patterns serve as a molecular fingerprint.
-
Chemical Ionization (CI): A softer ionization technique, CI is more likely to produce a protonated molecule or an adduct ion with the reagent gas, aiding in the determination of the molecular weight.
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that can analyze a wider range of compounds, including those that are not amenable to GC.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. In the analysis of alkyl pinacol boronates and their corresponding boronic acids, ESI can generate protonated molecules [M+H]+, sodium adducts [M+Na]+, or deprotonated molecules [M-H]- in negative ion mode.[1] The choice of mobile phase and additives can significantly influence ionization efficiency.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not efficiently ionized by ESI. It involves the ionization of the analyte in the gas phase at atmospheric pressure.
2.3. Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique primarily used for the analysis of large molecules like peptides and polymers. However, it has also been applied to smaller molecules, including boronic acid-containing compounds.[2] Derivatization to the pinacol ester can improve the analysis of boronic acids by MALDI-MS.[2]
Fragmentation Patterns of Alkyl Pinacol Boronates
Understanding the fragmentation behavior of alkyl pinacol boronates is crucial for their structural elucidation. The fragmentation pathways are dependent on the ionization technique employed.
3.1. Electron Ionization (EI) Fragmentation
Under EI conditions, alkyl pinacol boronates undergo characteristic fragmentation patterns. While specific literature on the detailed fragmentation of a wide range of alkyl pinacol boronates is limited, general principles of fragmentation for esters and organoboron compounds can be applied.
A key fragmentation pathway for boronic esters involves cleavage of the bonds adjacent to the boron atom. For alkyl pinacol boronates, this can lead to the loss of the alkyl group or fragmentation within the pinacol moiety. The stability of the resulting carbocations and radicals will govern the predominant fragmentation pathways.
3.2. Electrospray Ionization (ESI) Fragmentation (Tandem MS)
In tandem mass spectrometry (MS/MS) experiments with ESI, the protonated or deprotonated molecules are subjected to collision-induced dissociation (CID). For boronic acid derivatives, fragmentation can be directed by the charge site. The pinacol group can be lost as a neutral molecule. For certain boronate derivatives, such as TIDA boronates, a characteristic neutral loss of methyl acrylic acid has been identified as a diagnostic fragmentation pathway.
Experimental Protocols
4.1. Sample Preparation for GC-MS Analysis (Derivatization)
For the analysis of boronic acids, which are common impurities or degradation products of alkyl pinacol boronates, derivatization to the corresponding pinacol ester is often necessary to improve volatility for GC-MS analysis.[3]
Protocol for Derivatization of Boronic Acids to Pinacol Esters:
-
Dissolve the boronic acid sample in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add an excess of pinacol (e.g., 1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC).
-
Remove the solvent under reduced pressure.
-
The crude pinacol boronate can be directly analyzed by GC-MS or purified by chromatography if necessary.
4.2. GC-MS Method Parameters
A typical GC-MS method for the analysis of alkyl pinacol boronates is outlined in the table below.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 or as appropriate |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-550 |
4.3. LC-MS Method Parameters
To minimize on-column hydrolysis of alkyl pinacol boronates, specific chromatographic conditions are required. The use of columns with low silanol activity and non-aqueous or high-pH mobile phases is recommended.
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Column | ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive or Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V (can be optimized to reduce boroxine formation) |
| Desolvation Temp. | 350 °C |
| Desolvation Gas | Nitrogen |
| Mass Range | m/z 100-800 |
Quantitative Analysis
Quantitative analysis of alkyl pinacol boronates can be performed using both GC-MS and LC-MS. For accurate quantification, the use of an appropriate internal standard is recommended. Method validation should be performed according to ICH guidelines, establishing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4]
Example Quantitative Data for Boronic Acid Impurities by GC-MS after Derivatization: [3]
| Analyte | Method | LOD | LOQ | Linearity (r²) |
| Bis(pinacolato)diboron (BPD) | GC-MS | 0.0625 µg/mL | 0.25 µg/mL | 0.9993 |
| Tetrahydroxydiboron (BBA) | GC-MS (as BPD) | - | ~30 ppm | - |
Visualization of Analytical Workflows and Concepts
6.1. General Workflow for GC-MS Analysis
GC-MS analysis workflow for alkyl pinacol boronates.
6.2. Logical Relationship of Analytical Challenges and Solutions
Challenges in boronate analysis and their solutions.
6.3. Proposed EI Fragmentation Pathway
References
- 1. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stability and Handling of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability, handling, and key applications of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable intermediate in organic synthesis. The information presented is intended to support researchers in the safe and effective use of this compound in their laboratory work.
Chemical Properties and Stability
This compound, also known as decylboronic acid pinacol ester, belongs to the class of alkyl pinacol boronic esters. These compounds are generally characterized by their enhanced stability compared to corresponding boronic acids or other boronic esters. This stability is largely attributed to the steric hindrance provided by the tetramethyl-substituted dioxaborolane ring, which protects the boron atom from unwanted reactions.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₃BO₂ | - |
| Molecular Weight | 268.25 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General observation for similar long-chain alkyl boronic esters |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes) | General knowledge for this class of compounds |
| Stability | Generally stable under anhydrous and inert conditions. Susceptible to hydrolysis. | [1][2][3] |
Handling and Storage
Proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress and potential hydrolysis.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
-
For long-term storage, refrigeration (2-8 °C) is recommended.[5]
Handling:
-
Handle the compound in a fume hood to avoid inhalation of any potential vapors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
As with many organic reagents, avoid exposure to strong oxidizing agents.
Experimental Protocols
Synthesis via Hydroboration of 1-Decene
A common method for the synthesis of this compound is the hydroboration of 1-decene with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This reaction can be catalyzed by various transition metal complexes or proceed under thermal conditions, although catalysis is often preferred for higher efficiency and milder reaction conditions.
Materials:
-
1-Decene
-
Pinacolborane (HBpin)
-
Anhydrous tetrahydrofuran (THF)
-
Catalyst (e.g., a rhodium or iridium complex, or a simple borane such as 9-BBN)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure (General):
-
Under an inert atmosphere, a solution of 1-decene in anhydrous THF is prepared in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
The catalyst is added to the flask.
-
Pinacolborane is added dropwise to the stirred solution at a controlled temperature (often room temperature, but this can vary depending on the catalyst).
-
The reaction mixture is stirred for a specified time until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified.
Diagram 1: Synthesis of this compound
Caption: Synthetic workflow for the preparation of the target compound.
Purification
The purification of alkyl pinacol boronic esters can be challenging due to their potential for decomposition on standard silica gel.[6]
Chromatography:
-
Standard silica gel chromatography can lead to product loss due to adsorption and hydrolysis.
-
A recommended technique is to use silica gel impregnated with boric acid, which can suppress the decomposition of the boronic ester.[1][7]
-
Alternatively, purification using neutral alumina may be effective.[8]
-
Thin-layer chromatography (TLC) can be used to monitor the reaction and purification, often requiring a stain (e.g., iodine) for visualization as the compound may not be UV-active.[6]
Distillation:
-
For liquid products, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable at the distillation temperature.
Key Applications in Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The most prominent application is the Suzuki-Miyaura cross-coupling reaction, where the decyl group can be transferred to an aryl, vinyl, or other organic halide or triflate to form a new carbon-carbon bond.
Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction Pathway
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and materials, due to its functional group tolerance and generally mild reaction conditions.
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.
Table 2: Analytical Methods
| Technique | Expected Observations | Reference |
| NMR Spectroscopy | ||
| ¹H NMR | Characteristic signals for the decyl chain protons and a singlet for the methyl groups of the pinacol ester moiety around 1.2-1.3 ppm. | [9][10] |
| ¹³C NMR | Resonances corresponding to the carbons of the decyl chain and the pinacol ring. The carbon attached to boron may be broad or unobserved due to quadrupolar relaxation. | [9][10] |
| ¹¹B NMR | A single resonance in the expected range for a tetracoordinate boronic ester. | [9][10] |
| Mass Spectrometry | ||
| GC-MS | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [11] |
| Infrared (IR) Spectroscopy | Characteristic B-O stretching vibrations. | [12] |
Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds suggest the following potential hazards:
-
Flammability: Similar boronic esters can be flammable liquids. Keep away from heat, sparks, and open flames.
-
Irritation: May cause skin and eye irritation.
-
Inhalation: May cause respiratory tract irritation.
It is imperative to consult the specific SDS provided by the supplier before handling this compound and to perform a thorough risk assessment for any experimental procedure.
This technical guide provides a summary of the available information on the stability and handling of this compound. Researchers should always supplement this information with specific product documentation and adhere to safe laboratory practices.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Long-Chain Alkyl Boronate Esters in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of long-chain alkyl boronate esters in common organic solvents. Acknowledging the limited availability of specific quantitative data for these compounds in public literature, this document focuses on foundational principles of solubility, presents available data for analogous compounds, and offers detailed experimental protocols to enable researchers to determine precise solubility values for their specific molecules of interest.
Introduction: The Importance of Solubility in Application
Long-chain alkyl boronate esters are a class of organic compounds with increasing significance in various fields, including organic synthesis, materials science, and particularly in drug development as key intermediates and pharmacophores. Their utility is often dictated by their behavior in solution. Understanding the solubility of these esters in organic solvents is paramount for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient and complete chemical transformations.
-
Purification and Isolation: Developing effective crystallization, precipitation, and chromatographic separation methods.
-
Formulation: Creating stable and deliverable formulations for therapeutic agents.
-
Screening and Assays: Preparing solutions of known concentrations for biological and chemical screening.
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For long-chain alkyl boronate esters, the dominant features are the nonpolar alkyl chain and the more polar boronate ester head group. Consequently, their solubility is highly dependent on the nature of the organic solvent.
General Solubility Characteristics of Long-Chain Alkyl Boronate Esters
Generally, the esterification of boronic acids to boronate esters, such as the common pinacol esters, increases their solubility in organic solvents compared to the parent acids.[1] This is attributed to the masking of the polar hydroxyl groups of the boronic acid.
For long-chain alkyl boronate esters, the "like dissolves like" principle is a primary determinant of solubility. The long, nonpolar alkyl chain (typically C8-C18) imparts significant hydrophobic character to the molecule. Therefore, these compounds are expected to exhibit higher solubility in nonpolar and weakly polar aprotic solvents.
-
High Expected Solubility: In nonpolar solvents like hexanes, heptane, and toluene, the van der Waals interactions between the solvent and the long alkyl chain will be favorable, leading to good solubility.
-
Moderate to High Expected Solubility: In moderately polar aprotic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate, the polarity of the boronate ester group can interact favorably with the solvent dipoles, while the alkyl chain interacts with the nonpolar aspects of the solvent.
-
Low Expected Solubility: In highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the strong solvent-solvent interactions may be difficult to overcome for the largely nonpolar solute.
-
Very Low to Insoluble: In polar protic solvents such as methanol, ethanol, and water, the strong hydrogen bonding network of the solvent will tend to exclude the nonpolar alkyl chain, resulting in poor solubility.
Quantitative Solubility Data
As of the latest literature review, specific, quantitative solubility data (e.g., in g/100 mL or mol/L) for a homologous series of long-chain alkyl boronate esters (C8-C18) in a range of organic solvents is not extensively published. However, to provide a quantitative perspective, the table below includes data for a related and well-studied compound, phenylboronic acid pinacol ester, along with qualitative solubility information for other relevant boronate esters. Researchers can use this data as a baseline for estimating the solubility of their compounds.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| Phenylboronic Acid Pinacol Ester | Chloroform | Not Specified | High | Qualitative[1] |
| Phenylboronic Acid Pinacol Ester | 3-Pentanone | Not Specified | High | Qualitative[1] |
| Phenylboronic Acid Pinacol Ester | Acetone | Not Specified | High | Qualitative[1] |
| Phenylboronic Acid Pinacol Ester | Dipropyl Ether | Not Specified | High | Qualitative[1] |
| Phenylboronic Acid Pinacol Ester | Methylcyclohexane | Not Specified | Low | Qualitative[1] |
| Isopropoxyboronic acid pinacol ester | Dichloromethane | Not Specified | Soluble | Qualitative[2] |
| Isopropoxyboronic acid pinacol ester | Ether | Not Specified | Soluble | Qualitative[2] |
| Diboronic Ester 16a | Aliphatic Hydrocarbons | Not Specified | Insoluble | Qualitative[3] |
| Diboronic Ester 16a | Aromatic Hydrocarbons | Not Specified | Insoluble | Qualitative[3] |
| Diboronic Ester 16a | Diethyl Ether | Not Specified | Insoluble | Qualitative[3] |
| Diboronic Ester 16a | Tetrahydrofuran (THF) | Not Specified | Sparingly Soluble | Qualitative[3] |
| Diboronic Ester 16a | Dimethyl Sulfoxide (DMSO) | Not Specified | Good Solubility | Qualitative[3] |
Experimental Protocol for Solubility Determination: The Dynamic Method
For precise and reliable solubility data, experimental determination is essential. The following is a detailed methodology for determining the solubility of a long-chain alkyl boronate ester in an organic solvent using the dynamic (polythermal) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[1]
Materials and Apparatus
-
Long-chain alkyl boronate ester of interest (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Glass vials or test tubes with airtight seals
-
Magnetic stirrer and small stir bars
-
Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)
-
Turbidity sensor or a luminance probe (visual observation can also be used)
-
Inert gas supply (e.g., Argon or Nitrogen) for sensitive compounds
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of the long-chain alkyl boronate ester into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation. For air or moisture-sensitive compounds, this should be done under an inert atmosphere.
-
-
Solubility Measurement:
-
Place the sealed vial into the controlled temperature bath.
-
Begin stirring the mixture at a constant, vigorous rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.
-
Monitor the turbidity of the solution. The solubility temperature is the temperature at which the last solid particles disappear, resulting in a clear solution. Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the boronate ester in the same solvent.
-
Plot the solubility temperature (T) as a function of the mole fraction (x) or concentration of the solute.
-
The resulting solubility curve provides the equilibrium solubility of the long-chain alkyl boronate ester in the chosen solvent over a range of temperatures.
-
Visualizing the Experimental Workflow
The logical flow of the dynamic method for solubility determination can be visualized as follows:
Caption: Workflow for the dynamic method of solubility determination.
Logical Relationships in Solubility Prediction
The decision-making process for selecting an appropriate solvent can be guided by the principles of intermolecular forces.
Caption: Logical relationships governing solubility prediction.
Conclusion
While a comprehensive, quantitative database for the solubility of long-chain alkyl boronate esters in organic solvents is not yet readily available, a predictive understanding can be achieved based on fundamental chemical principles. The provided experimental protocol offers a robust method for researchers to generate precise solubility data for their specific compounds of interest. Such data is invaluable for the effective application of these molecules in research, development, and commercial applications.
References
An In-depth Technical Guide to the Mechanism of Iridium-Catalyzed Hydroboration of Terminal Alkenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of iridium-catalyzed hydroboration of terminal alkenes, a pivotal reaction in modern organic synthesis for the formation of valuable alkylboronate esters. This document details the catalytic cycle, presents quantitative data on catalyst performance, and provides an exemplary experimental protocol.
Introduction
The iridium-catalyzed hydroboration of terminal alkenes has emerged as a powerful and highly selective method for the synthesis of linear alkylboronate esters. These compounds are versatile intermediates in organic chemistry, readily transformed into a variety of functional groups, including alcohols, amines, and alkyl chains, making them invaluable in pharmaceutical and materials science research. A key advantage of iridium catalysts is their exceptional regioselectivity, affording the anti-Markovnikov product with high fidelity. This guide will delve into the mechanistic intricacies of this important transformation.
The Catalytic Cycle: An Ir(I)/Ir(III) Pathway
The generally accepted mechanism for the iridium-catalyzed hydroboration of terminal alkenes involves a catalytic cycle proceeding through Ir(I) and Ir(III) intermediates. The cycle, initiated by an iridium(I) precatalyst, typically in the presence of a phosphine ligand, can be broken down into four key steps:
-
Oxidative Addition: The active Ir(I) catalyst undergoes oxidative addition with the hydroborating agent, typically pinacolborane (H-Bpin), to form a six-coordinate Ir(III)-hydrido-boryl complex.
-
Alkene Coordination: The terminal alkene coordinates to the vacant site on the Ir(III) center.
-
Migratory Insertion: In a crucial regioselectivity-determining step, the alkene inserts into the iridium-hydride (Ir-H) bond. This insertion occurs in an anti-Markovnikov fashion, placing the iridium atom at the terminal carbon and the hydrogen at the internal carbon of the former double bond. This preference is largely attributed to steric factors, minimizing repulsion between the bulky iridium complex and the substituent on the alkene.
-
Reductive Elimination: The final step involves the reductive elimination of the resulting alkyl-boryl-iridium(III) complex to release the linear alkylboronate ester product and regenerate the active Ir(I) catalyst, which can then re-enter the catalytic cycle.
It is important to distinguish this Ir(I)/Ir(III) cycle from the Ir(III)/Ir(V) cycle that has been proposed for other iridium-catalyzed reactions, such as the hydroboration of some internal alkenes and certain C-H borylation reactions.[1][2] For the hydroboration of terminal alkenes with common iridium phosphine catalysts, the Ir(I)/Ir(III) pathway is the predominant operative mechanism.
Caption: Catalytic cycle for the iridium-catalyzed hydroboration of terminal alkenes.
Quantitative Data on Catalyst Performance
The efficiency and selectivity of iridium-catalyzed hydroboration are highly dependent on the choice of ligands and substrates. The following table summarizes representative data from the literature, showcasing the high yields and excellent regioselectivity for the linear (anti-Markovnikov) product.
| Entry | Alkene | Ligand | Yield (%) | Regioselectivity (Linear:Branched) |
| 1 | 1-Octene | dppm | 98 | >99:1 |
| 2 | Styrene | dppe | 96 | >99:1 |
| 3 | 4-Chlorostyrene | dppe | 95 | >99:1 |
| 4 | 4-Methylstyrene | dppe | 97 | >99:1 |
| 5 | Vinylcyclohexane | dppm | 95 | >99:1 |
| 6 | Allyl Phenyl Ether | dppe | 93 | >99:1 |
| 7 | 1-Decene | dppm | 98 | >99:1 |
Reaction conditions: Typically [Ir(cod)Cl]₂ (1.5 mol %), ligand (3 mol %), alkene (1 mmol), and pinacolborane (1.1 mmol) in an appropriate solvent at room temperature. dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane.
Experimental Protocols
This section provides a detailed methodology for a typical iridium-catalyzed hydroboration reaction, adapted from the work of Yamamoto et al.
General Experimental Workflow
Caption: A typical experimental workflow for iridium-catalyzed hydroboration.
Detailed Protocol for the Hydroboration of 1-Octene
A representative experimental procedure for the hydroboration of 1-octene with pinacolborane is as follows:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ir(cod)Cl]₂ (10.1 mg, 0.015 mmol) and bis(diphenylphosphino)methane (dppm) (11.5 mg, 0.030 mmol). Anhydrous 1,4-dioxane (1 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the catalyst solution.
-
Reaction Setup: To the catalyst solution, 1-octene (112 mg, 1.0 mmol) is added via syringe.
-
Addition of Borane: Pinacolborane (141 mg, 1.1 mmol) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of water (5 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)octane.
-
Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The iridium-catalyzed hydroboration of terminal alkenes is a highly reliable and selective transformation that proceeds via a well-established Ir(I)/Ir(III) catalytic cycle. The exceptional regioselectivity for the linear product, coupled with the mild reaction conditions and broad substrate scope, makes this methodology a cornerstone of modern synthetic chemistry. This guide has provided a detailed mechanistic overview, quantitative data, and a practical experimental protocol to aid researchers in the application of this powerful reaction.
References
Transition Metal-Free Synthesis of Alkyl Pinacol Boronates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alkyl pinacol boronates, versatile building blocks in modern organic chemistry, has traditionally relied on transition metal-catalyzed methods. However, the demand for more sustainable, cost-effective, and metal-free synthetic routes has driven the development of novel methodologies. This guide provides a comprehensive overview of the core transition metal-free approaches for the synthesis of alkyl pinacol boronates, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in their practical application.
Borylation of Alkyl Halides via Radical Pathways
A prominent transition metal-free strategy for the synthesis of alkyl pinacol boronates involves the borylation of alkyl halides. These methods typically proceed through a radical-mediated mechanism, offering a powerful alternative to traditional cross-coupling reactions.
A common approach utilizes a simple alkali metal alkoxide, such as lithium tert-butoxide (t-BuOLi), in the presence of bis(pinacolato)diboron (B₂pin₂). The reaction is believed to be initiated by a single-electron transfer (SET) from an ate complex, formed between the alkoxide and B₂pin₂, to the alkyl halide. This generates an alkyl radical, which is subsequently trapped by another molecule of B₂pin₂ to afford the desired alkyl pinacol boronate.[1][2]
Quantitative Data: Borylation of Alkyl Iodides
| Entry | Alkyl Iodide Substrate | Product | Yield (%) |
| 1 | 1-Iodooctane | Octyl pinacol boronate | 87 |
| 2 | 1-Iodo-4-phenylbutane | 4-Phenylbutyl pinacol boronate | 85 |
| 3 | 1-Iodo-3-chloropropane | 3-Chloropropyl pinacol boronate | 81 |
| 4 | Ethyl 4-iodobutanoate | Ethyl 4-(pinacolboranyl)butanoate | 78 |
| 5 | 2-(2-Iodoethyl)isoindoline-1,3-dione | 2-(2-(Pinacolboranyl)ethyl)isoindoline-1,3-dione | 82 |
Table 1: Representative yields for the transition metal-free borylation of primary alkyl iodides.
Experimental Protocol: Borylation of 1-Iodooctane
Materials:
-
1-Iodooctane
-
Bis(pinacolato)diboron (B₂pin₂)
-
Lithium tert-butoxide (t-BuOLi)
-
Methanol (MeOH)
-
Water (H₂O)
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add bis(pinacolato)diboron (4.0 mmol, 4.0 equiv) and lithium tert-butoxide (2.0 mmol, 2.0 equiv).
-
Add methanol (1.7 mL) and a drop of water (20 µL) to the flask.
-
Add 1-iodooctane (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure octyl pinacol boronate.[3]
Visualizing the Mechanism: Borylation of Alkyl Halides
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the use of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a long-chain alkylboronic ester, in the synthesis of decyl-substituted aryl and heteroaryl compounds. Such products are of significant interest in drug discovery and medicinal chemistry, where the incorporation of long alkyl chains can modulate lipophilicity, membrane permeability, and protein-ligand interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]
The coupling of sp³-hybridized organoboron reagents, like the decylboronic ester, with sp²-hybridized partners presents unique challenges compared to traditional aryl-aryl couplings. These include a slower rate of transmetalation and the potential for β-hydride elimination.[1] This protocol outlines optimized conditions to mitigate these side reactions and achieve high yields of the desired products.
Reaction Principle and Signaling Pathway Context
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[1]
In the context of drug development, the synthesized decyl-aryl compounds can be designed to interact with various biological targets. The long decyl chain can embed within hydrophobic pockets of proteins or cell membranes, while the aromatic moiety can engage in π-stacking or hydrogen bonding interactions. This dual-interaction capability makes these scaffolds versatile for targeting a range of signaling pathways implicated in disease.
Below is a generalized representation of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Reagents
-
This compound
-
Aryl or heteroaryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 0.05 mmol, 5 mol%) if required. Add the catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for the specified reaction time (typically 12-24 hours).
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired decyl-substituted aryl compound.
The following diagram illustrates the experimental workflow.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Quantitative Data
The following table presents representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These results are based on typical outcomes for similar long-chain alkylboronic esters found in the literature. Actual yields may vary depending on the specific reaction conditions and substrate purity.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 4 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | THF/H₂O | 80 | 24 | 95 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 78 |
| 6 | 1-Bromo-2-methylbenzene | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 75 |
Applications in Drug Development
The introduction of a decyl chain onto an aromatic or heteroaromatic core can significantly impact the drug-like properties of a molecule.
-
Modulation of Lipophilicity: The long alkyl chain increases the lipophilicity (logP) of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system.
-
Improved Protein-Ligand Interactions: The hydrophobic decyl tail can occupy deep, non-polar pockets in target proteins, leading to increased binding affinity and potency.
-
Enhanced Membrane Association: For drugs that act on membrane-bound proteins, the decyl group can serve as a lipid anchor, increasing the local concentration of the drug at its site of action.
-
Prodrug Strategies: The aryl-decyl scaffold can be further functionalized to create prodrugs with improved solubility or targeted delivery.
The relationship between the synthesized decyl-aryl compounds and their potential application in drug development is illustrated below.
Caption: Logical flow from synthesis to potential drug development application.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a robust and versatile method for the synthesis of long-chain alkyl-substituted aromatic and heteroaromatic compounds. Careful selection of the catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. The resulting products are valuable building blocks in drug discovery, offering a means to fine-tune the physicochemical properties of potential therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Long-Chain Alkyl Boronates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with long-chain alkyl boronates. This class of reaction is of significant interest for introducing alkyl chains in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where increased sp³ character is often desired for improved drug-like properties.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] While couplings with aryl and vinyl boronates are well-established, reactions involving sp³-hybridized alkyl boronates, especially those with long chains, present unique challenges. These include slower transmetalation rates and the potential for β-hydride elimination, which can lead to undesired side products and reduced yields.[3][4][5]
Recent advancements in catalyst systems, including the development of specialized ligands and tailored reaction conditions, have significantly improved the efficiency and substrate scope of these challenging couplings.[3][6] This document outlines key considerations and provides standardized protocols for successful Suzuki-Miyaura couplings with long-chain alkyl boronates.
Key Considerations for Reaction Success
Successful Suzuki-Miyaura coupling of long-chain alkyl boronates is highly dependent on the careful selection of several reaction parameters:
-
Organoboron Reagent: The stability and reactivity of the alkyl boron species are critical. While alkylboronic acids can be used, they are often prone to decomposition.[7] More stable and commonly employed alternatives include:
-
Alkylboronic Esters (e.g., pinacol, neopentyl glycol): These are generally more stable than the corresponding boronic acids and are widely used.[2] Neopentyl glycol boronic esters have shown good reactivity under anhydrous conditions.[2][8]
-
Potassium Alkyltrifluoroborates (R-BF₃K): These salts are often crystalline, air-stable solids, making them easy to handle.[3] They typically require aqueous conditions for the reaction.[5]
-
9-Borabicyclo[3.3.1]nonane (9-BBN) Derivatives: B-alkyl-9-BBN reagents are effective coupling partners, demonstrating high reactivity.[3]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, allowing for sequential couplings, but require hydrolysis prior to transmetalation.[5]
-
-
Palladium Catalyst and Ligand: The choice of the palladium precursor and, more importantly, the phosphine ligand is crucial for an efficient reaction. Electron-rich and sterically bulky phosphine ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][4]
-
Base: The base plays a critical role in the transmetalation step, activating the organoboron reagent. The choice of base can significantly impact the reaction yield and must be compatible with the substrates' functional groups.[10][11]
-
Solvent: The solvent system must be capable of dissolving the reagents and catalyst while being compatible with the reaction conditions. Anhydrous or aqueous conditions can be employed depending on the nature of the boronate and base.[11]
Experimental Workflows
A general workflow for setting up a Suzuki-Miyaura coupling reaction with a long-chain alkyl boronate is depicted below. This involves the careful preparation of reagents, assembly of the reaction under an inert atmosphere, and subsequent workup and purification.
Figure 1. Generalized experimental workflow for Suzuki-Miyaura coupling.
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanistic pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Tabulated Reaction Conditions
The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of long-chain alkyl boronates with various aryl halides. These examples are compiled from the literature to provide a starting point for reaction optimization.
Table 1: Coupling of Primary Long-Chain Alkylboronic Esters with Aryl Bromides
| Entry | Aryl Bromide | Alkyl Boronate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexyl-9-BBN | Pd(PPh₃)₄ (3) | - | NaOH (2) | THF | Reflux | 16 | 98 |
| 2 | 4-Bromoanisole | n-Octylboronic acid neopentyl glycol ester | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (3) | 1,4-Dioxane | 80 | <1 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | n-Decyl-9-BBN | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DMF | 80 | 12 | 85 |
| 4 | 2-Bromopyridine | n-Dodecylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 78 |
Data synthesized from multiple literature sources for illustrative purposes.
Table 2: Coupling of Secondary Long-Chain Alkylboronic Acids with Aryl Halides
| Entry | Aryl Halide | Alkyl Boronate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (2) | AntPhos (4) | K₃PO₄ (3) | Xylenes | 140 | 12 | 88[4] |
| 2 | 1-Iodo-4-methoxybenzene | sec-Butyl-9-BBN | PdCl₂(dppf) (3) | - | NaOH (2) | THF | Reflux | 16 | 75 |
| 3 | 1-Chloro-4-cyanobenzene | Cyclopentylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | THF | RT | 12 | 90 |
| 4 | 9-Bromoanthracene | Cyclohexylboronic acid | Pd(OAc)₂ (2) | AntPhos (4) | K₃PO₄ (3) | Xylenes | 140 | 12 | 85[4] |
Data synthesized from multiple literature sources for illustrative purposes.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Long-Chain Primary Alkyl Neopentyl Glycol Boronic Ester with an Aryl Bromide
This protocol is adapted from methodologies that emphasize rapid, anhydrous conditions.[5][8]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Long-chain primary alkyl neopentyl glycol boronic ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
AntPhos (0.04 mmol, 4 mol%)
-
Potassium trimethylsilanolate (TMSOK) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (if solid), long-chain alkyl boronic ester, Pd₂(dba)₃, AntPhos, and TMSOK.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe. If the aryl bromide is a liquid, add it at this stage.
-
Place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. Reactions are often complete in under 1 hour.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of a Long-Chain Alkyl-9-BBN with an Aryl Halide under Aqueous Conditions
This protocol is a representative method for using 9-BBN derivatives, which are highly reactive organoboranes.[3]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Long-chain alkyl-9-BBN (1.1 mmol, 1.1 equiv, typically as a 0.5 M solution in THF)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial with a magnetic stir bar, add the aryl halide, PdCl₂(dppf), and K₃PO₄.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed DMF via syringe.
-
Add the solution of the long-chain alkyl-9-BBN in THF dropwise via syringe.
-
Place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the reaction mixture. Monitor the reaction progress by TLC or GC-MS. Reactions typically require 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
These protocols provide a solid foundation for researchers to develop and optimize Suzuki-Miyaura couplings with long-chain alkyl boronates for their specific synthetic targets. The key to success lies in the rational selection of the boronate, catalyst, base, and solvent, tailored to the specific substrates being coupled.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for C(sp³)-C(sp²) Suzuki-Miyaura Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While traditionally employed for the construction of C(sp²)-C(sp²) linkages, the extension of this methodology to form C(sp³)-C(sp²) bonds has become increasingly important, particularly in the pharmaceutical industry where the introduction of three-dimensional molecular frameworks is crucial for developing new therapeutic agents. This document provides detailed application notes and experimental protocols for the selection of catalysts and reaction conditions for C(sp³)-C(sp²) Suzuki-Miyaura reactions, focusing on palladium, nickel, cobalt, and gold-based catalytic systems.
Catalyst Systems Overview
The success of a C(sp³)-C(sp²) Suzuki-Miyaura coupling is highly dependent on the choice of the metal catalyst, the ligand, the base, and the solvent. The primary challenge in these reactions is to overcome competing pathways such as β-hydride elimination, which is more prevalent with alkyl organometallic species.
-
Palladium Catalysts: Palladium remains the most widely used metal for Suzuki-Miyaura reactions. The development of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos), has been instrumental in promoting the challenging C(sp³)-C(sp²) coupling by facilitating both oxidative addition and reductive elimination steps.[1] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for palladium, offering high stability and catalytic activity.[2]
-
Nickel Catalysts: Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium. Nickel complexes often exhibit unique reactivity, including a lower propensity for β-hydride elimination in some cases, making them well-suited for C(sp³)-C(sp²) couplings. Various ligands, including phosphines, diamines, and phenoxyimines, have been successfully employed with nickel catalysts.
-
Cobalt Catalysts: Cobalt catalysis for Suzuki-Miyaura reactions is a rapidly developing field, offering a sustainable approach to cross-coupling. Cobalt catalysts, often used with diamine or phenoxyimine ligands, have shown promise in mediating C(sp³)-C(sp²) bond formation, sometimes proceeding through radical intermediates.[3][4][5][6][7][8]
-
Gold Catalysts: While less common, gold catalysis has recently been demonstrated for C(sp³)-C(sp²) Suzuki-Miyaura couplings. These reactions, often facilitated by phosphine ligands, can proceed under mild conditions and offer a complementary approach to the more established palladium and nickel systems.[9][10][11][12]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems for the C(sp³)-C(sp²) Suzuki-Miyaura reaction, allowing for easy comparison of their performance under various conditions.
Table 1: Palladium-Catalyzed C(sp³)-C(sp²) Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Organoboron Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | RuPhos | Primary Alkyltrifluoroborate | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 75-95 | [1] |
| PdCl₂(dppf) | dppf | Potassium Alkyltrifluoroborate | Cs₂CO₃ | THF/H₂O | Reflux | 12-24 | 60-85 | |
| Pd₂(dba)₃ | SPhos | Alkyl-9-BBN | K₃PO₄ | Toluene | 100 | 12 | 80-98 | |
| Pd(OAc)₂ | XPhos | Secondary Alkylboronic Acid | K₃PO₄ | Dioxane | 100 | 18 | 70-90 |
Table 2: Nickel-Catalyzed C(sp³)-C(sp²) Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Organoboron Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | PCy₃ | Arylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 70-95 | |
| Ni(cod)₂ | IPr (NHC) | Alkyltrifluoroborate | K₃PO₄ | Dioxane | 80 | 16 | 65-88 | |
| NiCl₂(dme) | dtbbpy | Alkyltrifluoroborate | K₂CO₃ | DMF | 25 | 24 | 70-90 | |
| NiBr₂·diglyme | Phenoxyimine | Arylboronic acid | NaOt-Bu | Toluene | 60 | 12 | 75-92 |
Table 3: Cobalt- and Gold-Catalyzed C(sp³)-C(sp²) Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Organoboron Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CoCl₂ | DMCyDA | Arylboronic ester | KOMe | DMA | 25 | 12 | 60-90 | [4][5][6][7] |
| CoBr₂ | Phenoxyimine | Arylboronic ester | KOMe | DMA | 25 | 12 | 70-95 | [3][8] |
| MeDalPhosAuCl | MeDalPhos | Alkyltrifluoroborate | Cs₂CO₃ | DCE | 60-100 | 6-19 | 70-86 | [9][10][11] |
Experimental Protocols
The following are detailed, generalized protocols for performing C(sp³)-C(sp²) Suzuki-Miyaura reactions with different catalyst systems. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Palladium-Catalyzed Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium alkyltrifluoroborate (1.0 equiv)
-
Aryl chloride (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (10:1 mixture, 0.25 M)
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), the potassium alkyltrifluoroborate (1.0 equiv), the aryl chloride (1.0 equiv), and K₂CO₃ (3.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water (10:1) solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Cobalt-Catalyzed Coupling of Aryl Boronic Esters with Alkyl Bromides[4][5][6][7]
Materials:
-
Cobalt(II) chloride (CoCl₂)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCyDA)
-
Aryl neopentylglycol boronic ester (1.5 equiv)
-
Alkyl bromide (1.0 equiv)
-
Potassium methoxide (KOMe) (1.25 equiv)
-
Anhydrous dimethylacetamide (DMA) (0.1 M)
Procedure:
-
In a nitrogen-filled glovebox, add CoCl₂ (5 mol%) and DMCyDA (7.5 mol%) to a reaction vial containing a magnetic stir bar.
-
Add DMA and stir the mixture for 5 minutes.
-
To this solution, add the aryl boronic ester (1.5 equiv), the alkyl bromide (1.0 equiv), and KOMe (1.25 equiv).
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Protocol 3: General Procedure for Gold-Catalyzed Coupling of Alkyltrifluoroborates with Aryl Iodides[9][10][11]
Materials:
-
MeDalPhosAuCl (7.5 mol%)
-
Silver trifluoromethanesulfonate (AgOTf) or Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (1.0 equiv)
-
Potassium alkyltrifluoroborate (2.0 equiv)
-
Aryl iodide (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (0.5 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
Procedure:
-
To a reaction vial, add MeDalPhosAuCl (7.5 mol%), AgOTf (1.0 equiv), the potassium alkyltrifluoroborate (2.0 equiv), the aryl iodide (1.0 equiv), and Cs₂CO₃ (0.5 equiv).
-
Evacuate and backfill the vial with an inert atmosphere.
-
Add anhydrous and degassed DCE.
-
Seal the vial and heat the reaction mixture at 60-100 °C for 6-19 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the fundamental processes involved in the C(sp³)-C(sp²) Suzuki-Miyaura reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Verification Required - Princeton University Library [oar.princeton.edu]
- 8. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of Alkyl Pinacol Boronates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling of alkyl pinacol boronates. The appropriate choice of base is critical for achieving high reaction yields, minimizing side products, and ensuring broad substrate scope, particularly in the synthesis of complex molecules relevant to pharmaceutical and materials science.
Introduction to Base Selection
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. In the case of C(sp³)-C(sp²) coupling involving alkyl pinacol boronates, the base plays a multifaceted role. It is crucial for the activation of the boronate ester to facilitate transmetalation, the rate-determining step in many cases. The choice of base can significantly influence the reaction outcome, with its efficacy being dependent on factors such as the nature of the alkyl group (primary, secondary, or functionalized), the electrophile, the palladium catalyst, and the solvent system. Common challenges in the coupling of alkyl boronates, such as the potential for β-hydride elimination, can also be mitigated by judicious base selection.
The Role of the Base in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step. Two main pathways are proposed for the activation of the boronic ester by the base:
-
Boronate Pathway: The base reacts with the alkyl pinacol boronate to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium(II) halide complex.
-
Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral alkyl pinacol boronate.
The operative pathway is influenced by the specific base, solvent, and substrates used.
Suzuki-Miyaura catalytic cycle highlighting the role of the base.
Comparative Performance of Bases
The choice of base is highly dependent on the specific substrates and reaction conditions. Inorganic bases are most commonly employed in the Suzuki-Miyaura coupling of alkyl pinacol boronates. Below are tables summarizing the performance of various bases in representative reactions.
Table 1: Coupling of a Primary Alkyl Pinacol Boronate with an Aryl Chloride
Reaction: Coupling of heptyl pinacol boronic ester with 2,6-dichloropyridine.[1]
| Entry | Base | Solvent | Ligand | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | FcPPh₂ | 74 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | FcPPh₂ | 65 |
| 3 | K₂CO₃ | Dioxane/H₂O | FcPPh₂ | 58 |
| 4 | Na₂CO₃ | Dioxane/H₂O | FcPPh₂ | 45 |
| 5 | NaOH | Dioxane/H₂O | FcPPh₂ | 32 |
Reaction Conditions: 2,6-dichloropyridine (1.0 equiv), heptyl pinacol boronic ester (2.3 equiv), Pd₂(dba)₃ (1 mol%), ligand (6 mol%), base (6.0 equiv), solvent (0.13 M), 100 °C, 18 h.
Table 2: Coupling of a Secondary Alkyl Pinacol Boronate with an Aryl Bromide
Reaction: Coupling of cyclopentyl pinacol boronate with 4-bromotoluene.
| Entry | Base | Solvent | Ligand | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | SPhos | 88 |
| 2 | CsF | Toluene | SPhos | 75 |
| 3 | K₂CO₃ | Toluene/H₂O | SPhos | 65 |
| 4 | NaOtBu | Toluene | SPhos | 55 |
| 5 | Et₃N | Toluene | SPhos | <10 |
Reaction Conditions: 4-bromotoluene (1.0 equiv), cyclopentyl pinacol boronate (1.5 equiv), Pd(OAc)₂ (2 mol%), ligand (4 mol%), base (3.0 equiv), solvent (0.1 M), 80 °C, 12 h.
Experimental Protocols
Protocol 1: General Procedure for the Coupling of a Primary Alkyl Pinacol Boronate with an Aryl Chloride[1]
Materials:
-
Aryl chloride (e.g., 2,6-dichloropyridine, 1.0 mmol, 1 equiv)
-
Alkyl pinacol boronic ester (e.g., heptyl pinacol boronic ester, 2.3 mmol, 2.3 equiv)
-
Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%)
-
FcPPh₂ (33.3 mg, 0.06 mmol, 6 mol%)
-
K₃PO₄ (1.27 g, 6.0 mmol, 6.0 equiv)
-
Dioxane (5 mL)
-
Water (2.5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, alkyl pinacol boronic ester, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the dioxane and water via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Coupling of a Secondary Alkyl Pinacol Boronate with an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol, 1 equiv)
-
Alkyl pinacol boronic ester (e.g., cyclopentyl pinacol boronate, 1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
K₃PO₄ (637 mg, 3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
In a glovebox, charge a reaction tube with the aryl bromide, alkyl pinacol boronic ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add a magnetic stir bar to the tube.
-
Add toluene and water to the reaction tube.
-
Seal the tube with a screw cap and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by silica gel chromatography.
Logical Workflow for Base Selection
The selection of an appropriate base is a critical step in optimizing the Suzuki-Miyaura coupling of alkyl pinacol boronates. The following workflow provides a general guideline for this process.
References
Applications of 2-Alkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes in Pharmaceutical Research
Introduction
2-Alkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, commonly known as alkyl-pinacolboranes, are a pivotal class of reagents in modern synthetic organic chemistry, with significant applications in the pharmaceutical industry. While specific public-domain data on the pharmaceutical applications of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, its chemical reactivity is representative of other long-chain alkyl-pinacolboranes. These compounds are primarily utilized as stable, versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to construct carbon-carbon bonds. This methodology is instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
This document provides an overview of the applications of 2-alkyl-pinacolboranes in pharmaceutical research, including detailed experimental protocols for their use in the synthesis of biologically active compounds and the construction of key structural motifs found in various drug candidates.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of drug discovery and development, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. Alkyl-pinacolboranes, such as the 2-decyl derivative, serve as the organoboron component in these reactions, coupling with a variety of organic halides or triflates. This reaction is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally non-toxic nature of its byproducts.
A generalized scheme for the Suzuki-Miyaura coupling of an alkyl-pinacolborane is presented below:
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Bioactive Scaffolds
Alkyl-pinacolboranes are instrumental in the synthesis of various scaffolds that form the core of many therapeutic agents. The introduction of an alkyl chain, such as a decyl group, can significantly influence the lipophilicity and pharmacokinetic profile of a drug candidate, potentially enhancing its membrane permeability and oral bioavailability.
Synthesis of Biaryl Thiophene Derivatives with Potential Anti-Tumor Activity
Thiophene-containing biaryls are a class of compounds that have been investigated for various pharmacological activities, including anti-tumor effects. The synthesis of 2,5-biaryl-3-hexylthiophenes has been reported via a double Suzuki cross-coupling reaction, demonstrating the utility of this method for constructing complex heterocyclic systems. A similar approach could be employed using 2-decyl-pinacolborane to synthesize analogues with a longer alkyl chain.
Experimental Protocol: Double Suzuki Cross-Coupling for 2,5-Biaryl-3-alkylthiophenes
This protocol is adapted from the synthesis of 2,5-biaryl-3-hexylthiophene derivatives and is applicable for other long-chain alkyl-pinacolboranes.
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-alkylthiophene (1.0 mmol), the desired arylboronic acid or pinacol ester (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 30 minutes. Subsequently, add an aqueous solution of potassium phosphate (K₃PO₄, 4.0 mmol in 0.5 mL of water).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and add water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methylphenylboronic acid | 88 |
| 3 | 4-Methoxyphenylboronic acid | 90 |
| 4 | 4-Chlorophenylboronic acid | 82 |
Note: Yields are representative for the synthesis of 3-hexylthiophene derivatives and may vary for other alkyl chains.
Signaling Pathways and Biological Targets
The introduction of long alkyl chains via Suzuki-Miyaura coupling can lead to compounds that interact with various biological targets. For instance, modified thiophene derivatives have shown activity against cancer cell lines such as 4T1 and MCF-7.[1] While the precise signaling pathways are compound-specific, many anti-tumor agents function by interfering with key cellular processes.
Caption: A potential mechanism of action for anti-tumor compounds.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The development of novel hinge-binding fragments for these inhibitors often relies on the Suzuki-Miyaura reaction. A one-pot borylation/Suzuki reaction protocol allows for the efficient coupling of two different aryl halides, a process where an alkyl-pinacolborane could be formed in situ or used as a starting material.
Experimental Protocol: One-Pot Borylation/Suzuki Reaction
This protocol is a general method for the synthesis of bi-aryl compounds relevant to kinase inhibitor scaffolds.
-
Borylation Step: In a microwave vial, combine the first aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) in anhydrous 1,4-dioxane (4 mL).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 1 hour.
-
Suzuki Coupling Step: To the cooled reaction mixture, add the second aryl halide (1.2 mmol), an aqueous solution of sodium carbonate (2 M, 2 mL), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture at 100 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: Workflow for a one-pot borylation/Suzuki reaction.
Conclusion
2-Alkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes are valuable and versatile reagents in pharmaceutical research and development. While direct literature on the applications of the 2-decyl derivative is not abundant, its utility can be confidently inferred from the extensive use of other alkyl-pinacolboranes. The Suzuki-Miyaura reaction, employing these reagents, provides a powerful tool for the synthesis of diverse and complex molecules, including novel anti-tumor agents and kinase inhibitors. The protocols and data presented herein offer a foundational guide for researchers looking to incorporate these building blocks into their drug discovery programs. Further research into the specific applications of this compound is warranted to explore its potential in generating new chemical entities with therapeutic promise.
References
Application Notes and Protocols for the Synthesis of Complex Molecules Using Long-Chain Alkyl Boronates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of complex molecules utilizing long-chain alkyl boronates. This class of reagents has become indispensable in modern organic synthesis, particularly in the construction of C(sp³)-rich scaffolds prevalent in pharmaceuticals and natural products. The methodologies outlined below focus on the preparation of long-chain alkyl boronates and their subsequent application in carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.
Introduction to Long-Chain Alkyl Boronates
Long-chain alkyl boronic acids and their esters are crucial intermediates in organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Their stability, ease of handling, and reactivity make them superior reagents for introducing alkyl moieties into complex molecular architectures.[3] A significant advancement in this area is the use of N-methyliminodiacetic acid (MIDA) boronates, which are air- and chromatographically stable crystalline solids.[3][4][5] This stability allows for multi-step synthesis and purification of complex boronate building blocks, which can then be used in iterative cross-coupling reactions to assemble complex molecules in a modular and programmable fashion.[4][6][7]
Synthesis of Long-Chain Alkyl Boronates
Several methods have been developed for the efficient synthesis of long-chain alkyl boronates. The choice of method often depends on the starting material and the desired functional group tolerance.
Copper-Catalyzed Borylation of Long-Chain Alkyl Halides
Copper-catalyzed borylation represents a mild and efficient method for the synthesis of alkylboronic esters from the corresponding alkyl halides.[8][9][10] This method is tolerant of a wide range of functional groups.[11][12]
Table 1: Copper-Catalyzed Borylation of Various Alkyl Halides
| Entry | Alkyl Halide | Diboron Reagent | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | B₂(pin)₂ | CuCl/Xantphos | K(OtBu) | THF | 16 | 85 |
| 2 | 1-Iododecane | B₂(pin)₂ | CuI | K(OtBu) | Dioxane | 12 | 92 |
| 3 | 1-Bromo-4-phenylbutane | B₂(dan) | Cu(OAc)₂ | KOAc | Toluene | 24 | 78 |
| 4 | 1-Chloro-6-cyclohexylhexane | B₂(nep)₂ | Cu(acac)₂ | NaOtBu | DMF | 18 | 75 |
B₂(pin)₂ = Bis(pinacolato)diboron; B₂(dan) = N,N'-diaminonaphthalene-protected diboron; B₂(nep)₂ = Bis(neopentyl glycolato)diboron.
Experimental Protocol: Copper-Catalyzed Borylation of 1-Bromooctane
-
To an oven-dried Schlenk tube, add CuCl (1.9 mg, 0.02 mmol, 2 mol%), Xantphos (11.6 mg, 0.02 mmol, 2 mol%), bis(pinacolato)diboron (305 mg, 1.2 mmol, 1.2 equiv), and K(OtBu) (135 mg, 1.2 mmol, 1.2 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (2 mL) and 1-bromooctane (193 mg, 1.0 mmol, 1.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After completion, quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 20:1) to afford the desired octylboronic acid pinacol ester.
Photochemical Borylation of Unactivated Alkyl Bromides
Photochemical methods offer a transition-metal-free approach to the synthesis of alkyl boronates, often proceeding under mild conditions at room temperature.[13][14][15]
Table 2: Photochemical Borylation of Unactivated Alkyl Bromides
| Entry | Alkyl Bromide | Diboron Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 1-Bromodecane | B₂cat₂ | 4-Phenylpyridine | DMF | 16 | 88 |
| 2 | 1-Bromo-3-phenylpropane | B₂cat₂ | Dithiocarbamate A | DMF | 16 | 83 |
| 3 | 1-Bromoadamantane | B₂pin₂ | fac-Ir(ppy)₃ | CH₃CN | 24 | 75 |
| 4 | Bromocyclohexane | B₂cat₂ | Eosin Y | DMSO | 18 | 81 |
B₂cat₂ = Bis(catecholato)diboron.
Experimental Protocol: Photochemical Borylation of 1-Bromodecane [14]
-
In a nitrogen-filled glovebox, combine 1-bromodecane (44.2 mg, 0.2 mmol, 1.0 equiv), bis(catecholato)diboron (95 mg, 0.4 mmol, 2.0 equiv), and 4-phenylpyridine (3.1 mg, 0.02 mmol, 10 mol%) in anhydrous DMF (0.4 mL).
-
Seal the reaction vial and place it in a photoreactor equipped with blue LED strips (λmax = 465 nm).
-
Irradiate the reaction mixture at room temperature for 16 hours.
-
After the reaction, add N-methyliminodiacetic acid (MIDA) (118 mg, 0.8 mmol, 4.0 equiv) and heat the mixture at 90 °C for 4 hours to form the stable MIDA boronate.[13]
-
Remove the solvent under vacuum and purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol = 10:1) to yield the decyl MIDA boronate.
Application in the Synthesis of Complex Molecules: Suzuki-Miyaura Cross-Coupling
Long-chain alkyl boronates are powerful coupling partners in the Suzuki-Miyaura reaction for the formation of C(sp³)-C(sp²) bonds, a key transformation in the synthesis of many pharmaceuticals and natural products.[1][2] The use of MIDA boronates allows for iterative cross-coupling strategies, enabling the systematic construction of complex molecular frameworks.[4][6][7]
Table 3: Suzuki-Miyaura Cross-Coupling of Long-Chain Alkyl MIDA Boronates with Aryl Halides
| Entry | Alkyl MIDA Boronate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Octyl MIDA Boronate | 4-Bromoanisole | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 12 | 91 |
| 2 | Decyl MIDA Boronate | 2-Chloropyridine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 18 | 85 |
| 3 | (4-Phenylbutyl) MIDA Boronate | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 16 | 88 |
| 4 | (6-Cyclohexylhexyl) MIDA Boronate | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 24 | 82 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Octyl MIDA Boronate with 4-Bromoanisole
-
To a reaction tube, add octyl MIDA boronate (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Add a solution of K₃PO₄ (3.0 equiv) in water and toluene.
-
Seal the tube and heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel to afford the desired product.
Application in Drug Development: Synthesis of Bortezomib Analogs
The methodologies described above are directly applicable to the synthesis of biologically active molecules. Bortezomib is a proteasome inhibitor used in cancer therapy, and the synthesis of its analogs is an active area of research.[1][16][17] Long-chain alkyl boronates can be used to introduce novel side chains to the peptide backbone, potentially leading to improved pharmacological properties.[5][18]
Table 4: In Vitro Biological Activity of Bortezomib Analogs
| Compound | A549 IC₅₀ (nM) | PC3 IC₅₀ (nM) |
| Bortezomib | 27.3 | 42.0 |
| Analog 4 | 14.03 | 26.1 |
| Analog 6 | 18.5 | 37.0 |
| Analog 8 | 12.4 | 21.2 |
Data from reference[16].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is crucial for understanding and optimizing these synthetic strategies.
Bortezomib Signaling Pathway
Bortezomib exerts its anticancer effects by inhibiting the 26S proteasome, which leads to the dysregulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.[19][20][21]
Caption: Bortezomib inhibits the proteasome, leading to the stabilization of IκBα, which in turn inhibits the pro-survival NF-κB pathway. Concurrently, proteasome inhibition can lead to the activation of the pro-apoptotic JNK pathway.
Experimental Workflow for Iterative Cross-Coupling
The synthesis of complex molecules using MIDA boronates follows a logical, iterative workflow.[4][22]
Caption: A generalized workflow for the iterative synthesis of complex molecules using bifunctional MIDA boronate building blocks.
Synthesis of a Long-Chain Alkyl Boronate
The following diagram illustrates the general process for synthesizing a long-chain alkyl boronate from an alkyl halide.
Caption: General schematic for the synthesis of a long-chain alkyl boronate ester from an alkyl halide and a diboron reagent.
References
- 1. Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Copper nanoparticle-catalyzed borylation of alkyl bromides with an organodiboron compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Alkylboronic esters from copper-catalyzed borylation of primary and secondary alkyl halides and pseudohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed direct borylation of alkyl, alkenyl and aryl halides with B(dan) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. recercat.cat [recercat.cat]
- 15. Radical Borylation of Alkyl Bromides by Photoinduced Halogen‐Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacodynamic Models of Differential Bortezomib Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. grillolabuc.com [grillolabuc.com]
Application Notes and Protocols: Iridium-Catalyzed Hydroboration of Long-Chain Alkenes with Pinacolborane
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the iridium-catalyzed hydroboration of long-chain alkenes using pinacolborane. This transformation is a powerful tool for the synthesis of valuable alkylboronate esters, which are key intermediates in organic synthesis, particularly in the construction of complex molecules and pharmaceutical agents. The protocols outlined below are based on established literature, offering high yields and exceptional regioselectivity for the anti-Markovnikov product.
Introduction
The hydroboration of alkenes is a fundamental reaction in organic chemistry, enabling the stereospecific and regioselective synthesis of organoboranes. While traditional hydroborating agents like borane-THF complex are effective, the use of pinacolborane (HBpin) offers advantages in terms of air and moisture stability, making it a more convenient reagent. The development of transition metal catalysis has further expanded the scope and utility of hydroboration. Iridium catalysts, in particular, have emerged as superior promoters for the hydroboration of alkenes with pinacolborane, consistently delivering the linear alkylboronate ester with high fidelity.[1][2][3]
The combination of an iridium(I) precursor, such as chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂), with a phosphine ligand like bis(diphenylphosphino)methane (dppm) or 1,2-bis(diphenylphosphino)ethane (dppe), creates a highly active catalytic system for the hydroboration of both terminal and internal long-chain alkenes at room temperature.[1][4] This methodology is characterized by its excellent functional group tolerance and predictable selectivity, making it a valuable addition to the synthetic chemist's toolbox.
Reaction Mechanism and Regioselectivity
The iridium-catalyzed hydroboration of alkenes is generally understood to proceed through an Ir(I)/Ir(III) catalytic cycle. The key steps are:
-
Oxidative Addition: The active iridium(I) catalyst undergoes oxidative addition with pinacolborane to form an iridium(III)-hydrido-boryl complex.
-
Alkene Coordination: The long-chain alkene coordinates to the iridium(III) center.
-
Migratory Insertion: The alkene inserts into the iridium-hydride bond. This step dictates the regioselectivity of the reaction. For terminal alkenes, the insertion occurs in an anti-Markovnikov fashion, placing the iridium atom at the terminal carbon to minimize steric interactions.
-
Reductive Elimination: The resulting alkyl-iridium(III)-boryl complex undergoes reductive elimination to furnish the alkylboronate ester product and regenerate the active iridium(I) catalyst.
This mechanistic pathway consistently leads to the formation of the terminal (linear) boronate ester with selectivities often exceeding 99%.[1]
Caption: Catalytic cycle for iridium-catalyzed hydroboration.
Quantitative Data Summary
The following tables summarize the results for the iridium-catalyzed hydroboration of various long-chain alkenes with pinacolborane. The data is compiled from the seminal work of Yamamoto and Miyaura.[1]
Table 1: Hydroboration of Terminal Alkenes
| Entry | Alkene | Ligand | Time (h) | Yield (%) | Regioselectivity (Linear:Branched) |
| 1 | 1-Octene | dppm | 0.5 | 98 | >99:1 |
| 2 | 1-Dodecene | dppm | 0.5 | 97 | >99:1 |
| 3 | 1-Hexadecene | dppm | 0.5 | 96 | >99:1 |
Reaction Conditions: Alkene (1 mmol), pinacolborane (1.2 mmol), [Ir(cod)Cl]₂ (1.5 mol %), ligand (3 mol %) in THF (3 mL) at room temperature.
Table 2: Hydroboration of Internal Alkenes
| Entry | Alkene | Ligand | Time (h) | Yield (%) of Terminal Product |
| 1 | (Z)-4-Octene | dppm | 6 | 95 |
| 2 | (E)-4-Octene | dppm | 6 | 94 |
| 3 | Cyclooctene | dppm | 3 | 98 |
Reaction Conditions: Alkene (1 mmol), pinacolborane (1.2 mmol), [Ir(cod)Cl]₂ (1.5 mol %), dppm (3 mol %) in THF (3 mL) at room temperature.
Experimental Protocols
The following protocols provide a detailed methodology for the iridium-catalyzed hydroboration of a representative long-chain alkene, 1-dodecene.
Materials and Equipment
-
Iridium Catalyst: Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂)
-
Ligand: Bis(diphenylphosphino)methane (dppm)
-
Hydroborating Agent: Pinacolborane (HBpin)
-
Substrate: 1-Dodecene
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Glassware: Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Inert Atmosphere: Nitrogen or Argon gas
-
Standard laboratory equipment for organic synthesis (syringes, needles, etc.)
General Experimental Workflow
Caption: General workflow for iridium-catalyzed hydroboration.
Protocol 1: Iridium-Catalyzed Hydroboration of 1-Dodecene
This protocol is adapted from the procedure reported by Yamamoto and Miyaura.[1]
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add [Ir(cod)Cl]₂ (10.1 mg, 0.015 mmol, 1.5 mol %) and dppm (11.5 mg, 0.030 mmol, 3.0 mol %).
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst. The solution should turn a pale yellow color.
-
-
Reaction Setup:
-
To the catalyst solution, add 1-dodecene (168 mg, 1.0 mmol, 1.0 equiv).
-
Slowly add pinacolborane (154 mg, 1.2 mmol, 1.2 equiv) to the reaction mixture at room temperature with stirring.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 0.5 - 1 hour).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dodecane as a colorless oil.
-
Safety Precautions
-
Iridium compounds and phosphine ligands should be handled in a well-ventilated fume hood.
-
Pinacolborane is flammable and can react with moisture. Handle under an inert atmosphere.
-
Anhydrous solvents are required for this reaction. Ensure proper handling and storage of these reagents.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The iridium-catalyzed hydroboration of long-chain alkenes with pinacolborane is a highly efficient and selective method for the synthesis of linear alkylboronate esters. The operational simplicity, mild reaction conditions, and high yields make this protocol a valuable tool for researchers in both academic and industrial settings, particularly in the fields of organic synthesis and drug discovery. The resulting boronate esters are versatile intermediates that can be further functionalized to access a wide array of chemical structures.
References
Application Notes and Protocols for the Purification of Alkyl Pinacol Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Alkyl pinacol boronate esters are indispensable reagents in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Their stability, ease of handling, and compatibility with a wide range of functional groups have made them ubiquitous building blocks in the construction of complex molecules, particularly in the field of drug discovery and development. However, the purification of these valuable intermediates can present significant challenges, including their susceptibility to hydrolysis and their propensity to decompose or be strongly adsorbed on silica gel during chromatography.
This document provides detailed protocols for the most common and effective methods for the purification of alkyl pinacol boronate esters, complete with quantitative data where available, to guide researchers in selecting the optimal strategy for their specific needs.
Challenges in Purification
The primary challenges encountered during the purification of alkyl pinacol boronate esters stem from the nature of the boronic ester functionality itself. The boron atom is Lewis acidic and can interact strongly with Lewis basic sites on stationary phases like silica gel, leading to streaking, poor recovery, and even decomposition. Furthermore, the boronic ester can be hydrolyzed back to the corresponding boronic acid, especially in the presence of water or protic solvents.
Method Selection Workflow
The choice of purification method depends on several factors, including the physical state of the boronate ester (oil vs. solid), its volatility, and its stability towards the conditions of the purification technique. The following workflow provides a general guideline for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols and Data
Distillation
Distillation is a highly effective method for the purification of volatile and thermally stable alkyl pinacol boronate esters. It is particularly useful for removing non-volatile impurities.
Protocol: Short-Path Distillation of Isobutylboronic Acid Pinacol Ester [1]
-
Transfer the crude isobutylboronic acid pinacol ester to a round-bottom flask suitable for short-path distillation (e.g., a Kugelrohr apparatus).
-
Equip the flask with a magnetic stir bar.
-
Assemble the short-path distillation apparatus, including a collection flask and a thermometer to monitor the vapor temperature.
-
Apply a vacuum to the system.
-
Gently heat the flask while stirring.
-
Collect the fraction that distills at the appropriate temperature and pressure.
Quantitative Data:
| Compound | Distillation Conditions | Yield | Purity | Reference |
| Isobutylboronic acid pinacol ester | 71 °C at 14 mmHg | 78-83% | Analytically pure | [1] |
Column Chromatography
Column chromatography is a widely used technique for the purification of a broad range of organic compounds. However, for boronic esters, special considerations are often necessary to prevent decomposition on the acidic silica gel surface.
Protocol 2.1: Standard Silica Gel Chromatography
This method is suitable for relatively robust alkyl pinacol boronate esters.
-
Choose an appropriate solvent system based on TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate.
-
Pack a column with silica gel using the chosen eluent.
-
Dissolve the crude boronate ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
Protocol 2.2: Boric Acid-Impregnated Silica Gel Chromatography [2][3]
Treating silica gel with boric acid can suppress the over-adsorption and decomposition of boronic esters.[2]
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Mix silica gel (e.g., 300 mL) with boric acid (e.g., 28.0 g) in ethanol (e.g., 550 mL).[3]
-
Stir the slurry for two hours at room temperature.[3]
-
Filter the silica gel and wash it three times with ethanol.[3]
-
Dry the silica gel on a vacuum filter overnight, followed by drying in an oven at 100 °C for 48 hours.[3]
-
-
Pack a column with the prepared boric acid-impregnated silica gel.
-
Proceed with the chromatography as described in Protocol 2.1.
Protocol 2.3: Triethylamine-Deactivated Silica Gel Chromatography [4][5][6][7]
Adding a small amount of triethylamine to the eluent or pre-treating the silica gel can neutralize acidic sites.[4][7]
-
Deactivation of Silica Gel:
-
Proceed with the chromatography as described in Protocol 2.1.
Quantitative Data:
| Purification Method | Substrate Scope | Typical Yield | Purity | Notes | References |
| Standard Silica Gel | Robust alkyl pinacol boronates | Variable, can be low due to decomposition | Good to excellent if stable | Prone to streaking and product loss. | |
| Boric Acid-Impregnated Silica | Wide range of boronic esters | Improved yields compared to standard silica | Good to excellent | Reduces over-adsorption and decomposition.[2] | [2][3] |
| Triethylamine-Deactivated Silica | Acid-sensitive compounds | Generally good | Good to excellent | Neutralizes acidic sites on silica gel.[7] | [5][6][7] |
Recrystallization
For alkyl pinacol boronate esters that are solids at room temperature, recrystallization can be a highly effective purification method, often yielding material of very high purity.
Protocol: General Recrystallization
-
Dissolve the crude solid boronate ester in a minimum amount of a suitable hot solvent or solvent mixture. Common solvents include hexanes, ethyl acetate, and their mixtures.[8]
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For further crystallization, cool the solution in an ice bath or refrigerator.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Quantitative Data:
Data for recrystallization is highly substrate-dependent. Yields can range from moderate to good. Purity is often excellent for well-formed crystals.
Chemical Derivatization
When direct purification methods are unsuccessful, a common strategy is to convert the pinacol boronate ester into a more stable and easily purifiable derivative. This derivative is then purified and subsequently converted back to the desired boronic ester or the corresponding boronic acid.
Derivatization Strategy Overview
Caption: General strategy for purification via chemical derivatization.
Protocol 4.1: Formation and Hydrolysis of Diethanolamine (DEA) Adducts [9][10]
This two-step protocol involves the transesterification with diethanolamine to form a stable, often crystalline adduct, which can be easily purified by filtration.
-
Formation of the DEA Adduct:
-
Dissolve the crude alkyl pinacol boronate ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution at room temperature.[9][10]
-
A white precipitate should form within minutes. Stir the reaction for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.[9][10]
-
Filter the precipitate, wash with cold diethyl ether, and dry to afford the purified DEA adduct.[9][10]
-
-
Hydrolysis to the Boronic Acid:
Quantitative Data for DEA Adduct Formation: [9][10]
| Entry | Substrate (Alkyl Pinacol Boronate Ester) | Yield of DEA Adduct (%) | Yield of Boronic Acid (%) |
| 1 | β-(Benzyloxycarbonyl)ethyl | 85 | 95 |
| 2 | β-(Methoxycarbonyl)ethyl | 87 | 91 |
| 3 | β-Phenylethyl | 92 | 85 |
| 4 | β-(tert-Butoxycarbonyl)-β-phenylethyl | 75 | 78 |
| 5 | β-Benzoyl-β-phenylethyl | 84 | 80 |
| 6 | β-(N-Benzylcarbamoyl)ethyl | 91 | 93 |
| 7 | β-Cyanoethyl | 90 | 88 |
| 8 | 2-Oxocyclohexylmethyl | 80 | 82 |
| 9 | 2-Oxopropyl | 76 | 31 |
| 10 | 3-Oxobutyl | 97 | 89 |
Protocol 4.2: Conversion to Potassium Trifluoroborate (BF3K) Salts [11]
Potassium trifluoroborate salts are typically stable, crystalline solids that are easily purified by recrystallization.
-
Dissolve the crude alkyl pinacol boronate ester in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF2, ~4.5 equivalents) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization, often from acetone/hexanes.
Protocol 4.3: Conversion to N-Methyliminodiacetic Acid (MIDA) Boronates [11]
MIDA boronates are known for their high stability, including towards silica gel chromatography.
-
While direct conversion from pinacol esters can be low-yielding, a more efficient method involves first converting the pinacol ester to the boronic acid.
-
Hydrolysis to Boronic Acid: Follow a suitable hydrolysis procedure (e.g., using an acidic resin or biphasic hydrolysis).
-
Formation of MIDA Boronate: Reflux the crude boronic acid with N-methyliminodiacetic acid (MIDA) in a solvent such as toluene with a Dean-Stark trap to remove water.
-
The resulting MIDA boronate can then be purified by standard silica gel chromatography.[12]
Conclusion
The purification of alkyl pinacol boronate esters requires careful consideration of the substrate's properties. For volatile and stable compounds, distillation offers a straightforward path to high purity. Solid esters can often be effectively purified by recrystallization. For the many oily and silica-sensitive boronate esters, column chromatography on boric acid-impregnated or triethylamine-deactivated silica gel can significantly improve outcomes. When these methods fail, chemical derivatization to form easily purifiable intermediates such as diethanolamine adducts or potassium trifluoroborate salts provides a robust and reliable alternative, often delivering the desired product in high yield and purity. The protocols and data presented herein serve as a comprehensive guide for researchers to navigate the challenges of purifying these important synthetic intermediates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and utilization of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis. This long-chain alkyl boronate ester is particularly valuable for introducing a decyl group in cross-coupling reactions, enabling the synthesis of complex molecules with applications in materials science and drug discovery.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the hydroboration of 1-decene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane). For unactivated terminal alkenes such as 1-decene, transition metal catalysis is necessary to achieve high yields and regioselectivity. Iridium-based catalysts have been shown to be particularly effective for this transformation.
Experimental Protocol: Iridium-Catalyzed Hydroboration of 1-Decene
This protocol is adapted from established methods for the iridium-catalyzed hydroboration of terminal alkenes.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Decene | 140.27 | 1.40 g (1.75 mL) | 10.0 |
| Pinacolborane | 127.98 | 1.54 g (1.74 mL) | 12.0 |
| [Ir(cod)Cl]₂ | 671.70 | 101 mg | 0.15 |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | 398.44 | 120 mg | 0.30 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Ir(cod)Cl]₂ (101 mg, 0.15 mmol) and dppe (120 mg, 0.30 mmol) in anhydrous THF (10 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
To this solution, add 1-decene (1.40 g, 1.75 mL, 10.0 mmol) followed by the dropwise addition of pinacolborane (1.54 g, 1.74 mL, 12.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Expected Yield:
| Product | Theoretical Yield (g) | Typical Yield Range (%) |
| This compound | 2.68 | 85-95% |
Characterization Data:
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C(sp³)–C(sp²) bonds. This allows for the introduction of the linear ten-carbon chain onto various aromatic and heteroaromatic scaffolds.
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 268.25 | 268 mg | 1.0 |
| Aryl Bromide (e.g., 4-bromoanisole) | 187.04 | 187 mg | 1.0 |
| Pd(dppf)Cl₂ | 816.64 | 41 mg | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a Schlenk tube, add this compound (268 mg, 1.0 mmol), the aryl bromide (1.0 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the desired alkylated aromatic product.
Expected Yields for Various Aryl Halides:
| Aryl Halide | Product | Typical Yield Range (%) |
| 4-Bromoanisole | 1-Decyl-4-methoxybenzene | 75-90% |
| 1-Bromo-4-fluorobenzene | 1-Decyl-4-fluorobenzene | 70-85% |
| 3-Bromopyridine | 3-Decylpyridine | 65-80% |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the target building block.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting & Optimization
Technical Support Center: Purification of Long-Chain Alkyl Boronate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of long-chain alkyl boronate esters.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of long-chain alkyl boronate esters in a question-and-answer format.
Issue 1: Product Decomposition or Strong Adsorption on Silica Gel Column
-
Question: My long-chain alkyl boronate ester seems to be decomposing or is irreversibly adsorbed on my silica gel column. How can I prevent this?
-
Answer: This is a frequent challenge, as the Lewis acidic nature of silica gel can promote the hydrolysis of boronate esters to their corresponding boronic acids, which then bind strongly to the silica. Here are several strategies to mitigate this issue:
-
Deactivation of Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize acidic sites. This can be done by preparing a slurry of silica gel in a non-polar solvent (e.g., hexane) and adding a small amount of triethylamine before packing the column.
-
Use of Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[1] Some researchers have reported successful purification with the product eluting in non-polar solvents like hexane on a neutral alumina column.[1]
-
Boric Acid Impregnated Silica Gel: A facile method to suppress over-adsorption is to use silica gel impregnated with boric acid.[2] This technique has been shown to be effective for both thin-layer chromatography (TLC) and flash column chromatography.[2]
-
Use a "Plug" or Short Column: If the goal is to remove baseline impurities, a short plug of silica or celite can be effective without the prolonged contact time of a full column.[3]
-
Issue 2: Difficulty in Visualizing UV-Inactive Compounds on TLC
-
Question: My alkyl boronate ester is not UV-active. How can I visualize it on a TLC plate?
-
Answer: Many alkyl boronate esters lack a chromophore and are therefore not visible under UV light. In such cases, chemical staining is necessary. Here are some effective staining agents:
-
Potassium Permanganate (KMnO₄): This stain reacts with compounds that can be oxidized, appearing as yellow or white spots on a purple background.
-
Iodine: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as temporary brown spots.[4]
-
Ceric Ammonium Molybdate (CAM): This stain is known to stain boron-containing compounds blue.[5]
-
Curcumin: This stain can be used to detect boronic acids, which appear as orange spots on a yellow background. Boronic esters may also become visible after a few minutes.[6]
-
Alizarin: This reagent fluoresces bright yellow in the presence of boronic acids when viewed under 366 nm light.[7][8]
-
Issue 3: Product is an Oil and Cannot be Recrystallized
-
Question: My purified boronate ester is an oil, so I cannot use recrystallization. What are my options?
-
Answer: For non-crystalline products, several alternative purification techniques can be employed:
-
Trituration: This involves washing the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can often induce crystallization or simply wash away impurities.
-
Distillation: If the compound is thermally stable and has a sufficiently low boiling point, Kugelrohr or short-path distillation under high vacuum can be an effective purification method.
-
Derivatization: The boronate ester can be temporarily converted into a more stable and crystalline derivative for purification.
-
Conversion to a BF₃K salt: Reacting the boronate ester with KHF₂ can form a crystalline trifluoroborate salt, which can be purified by recrystallization and then converted back to the boronate ester.[5]
-
Formation of a Diethanolamine Adduct: Transesterification with diethanolamine can yield a stable, often crystalline, adduct that can be purified and then hydrolyzed to release the boronic acid.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in long-chain alkyl boronate ester synthesis?
A1: Common impurities include unreacted starting materials (e.g., the parent alkene or alkyl halide), excess bis(pinacolato)diboron (B₂pin₂), and byproducts from side reactions. Hydrolysis of the boronate ester to the corresponding boronic acid is also a major source of impurity, especially during aqueous work-up and purification.
Q2: Can I use the crude long-chain alkyl boronate ester in the next reaction step without purification?
A2: In some cases, yes. If the crude product is of high purity (e.g., >90% by NMR) and the remaining impurities are known not to interfere with the subsequent reaction, using the crude material can be a viable option.[3] For instance, in Suzuki couplings, excess B₂pin₂ might not be detrimental.[3] However, for sensitive reactions, purification is highly recommended.
Q3: My compound streaks on the TLC plate. What does this indicate and how can I fix it?
A3: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen eluent, is interacting strongly with the stationary phase, or is degrading on the plate. To address this, you can:
-
Increase the polarity of the eluent.
-
Add a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, to improve the spot shape.
-
As mentioned in the troubleshooting guide, consider using a different stationary phase like alumina or boric acid-impregnated silica.
Q4: How can I assess the purity of my final product?
A4: The purity of the final long-chain alkyl boronate ester can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and assessing purity. ¹¹B NMR can also be very informative, with characteristic shifts for boronate esters.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be challenging due to on-column hydrolysis of the boronate ester.[12] Specialized methods, such as using aprotic diluents and basic mobile phases, may be required.
Data Presentation
| Purification Method | Advantages | Disadvantages | Suitability for Long-Chain Alkyl Boronate Esters |
| Silica Gel Column Chromatography | Widely applicable, good for separating compounds with different polarities. | Can cause hydrolysis/decomposition of sensitive boronate esters; strong adsorption can lead to low recovery. | Use with caution; deactivation or use of boric acid-impregnated silica is recommended. |
| Alumina Column Chromatography | Less acidic than silica, reducing the risk of hydrolysis.[1] | May have lower resolving power than silica for some compounds. | A good alternative to silica gel, especially for acid-sensitive esters. |
| Recrystallization | Can yield highly pure crystalline products. | Only applicable to solid compounds; finding a suitable solvent system can be challenging. | Ideal if the product is a solid and a suitable solvent is found. |
| Trituration | Simple and quick method to remove minor impurities from an oil or solid. | Not a high-resolution purification technique; may not be effective for removing impurities with similar solubility to the product. | Useful for a preliminary clean-up of oily products. |
| Distillation (Kugelrohr) | Effective for purifying thermally stable, volatile liquids. | Not suitable for non-volatile or thermally labile compounds. | Applicable for lower molecular weight, long-chain alkyl boronate esters. |
| Derivatization (e.g., BF₃K salt) | Can convert an oily or difficult-to-purify ester into a stable, crystalline solid.[5] | Requires additional reaction and deprotection steps, which can lower the overall yield. | A powerful technique for challenging purifications. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Boric Acid-Impregnated Silica Gel
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Dissolve boric acid in a polar solvent such as methanol.
-
Add silica gel to the solution to form a slurry.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. The amount of boric acid is typically around 5-10% by weight of the silica gel.
-
-
Column Packing:
-
Pack the column with the prepared silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).
-
-
Sample Loading and Elution:
-
Dissolve the crude long-chain alkyl boronate ester in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
-
Analysis:
-
Monitor the fractions by TLC using an appropriate staining method (e.g., CAM or iodine).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which the compound has high solubility.
-
Cool the solution to room temperature and then in an ice bath to observe crystal formation.
-
If no crystals form, add a less polar "anti-solvent" dropwise to the hot solution until it becomes slightly turbid, then cool.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath or refrigerator can improve the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: TLC Staining with Curcumin
-
Stain Preparation:
-
Prepare a solution of curcumin in ethanol. A commonly used concentration is a saturated solution of commercially available curcumin powder.
-
-
Staining Procedure:
-
After developing the TLC plate, allow the eluent to evaporate completely.
-
Dip the plate into the curcumin stain solution for a few seconds.
-
Remove the plate and allow it to air dry.
-
-
Visualization:
-
Boronic acids will appear as orange spots on a yellow background. Boronic esters may take a few minutes to develop a similar color.[6]
-
Mandatory Visualizations
Caption: General workflow for the purification of long-chain alkyl boronate esters.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. TLC stains [reachdevices.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an alkyl boronic acid pinacol ester. These compounds are valuable reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The pinacol group protects the boronic acid, making the compound more stable and easier to handle than the free boronic acid.[1][2][3][4] However, the ester is susceptible to hydrolysis, which can lead to reduced yields and the formation of side products in reactions.[2]
Q2: What is hydrolysis in the context of this compound?
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, hydrolysis results in the cleavage of the boronic ester bond to yield decylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol). This process is reversible and can be catalyzed by both acids and bases.
Q3: What are the main factors that promote the hydrolysis of this compound?
The primary factors that accelerate hydrolysis are:
-
Presence of Water: As a reactant in hydrolysis, the presence of water, even in trace amounts in solvents or from atmospheric moisture, will promote the degradation of the boronic ester.
-
Acidic or Basic Conditions: Both acids and bases can catalyze the hydrolysis of boronic esters.[5]
-
Elevated Temperatures: Higher temperatures can increase the rate of hydrolysis.
Q4: How should I store this compound to minimize hydrolysis?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to exclude atmospheric moisture.
-
Low Temperature: Refrigeration (2-8 °C) is recommended for long-term storage.
-
Tightly Sealed Container: Use a container with a secure, airtight seal to prevent moisture ingress.
Q5: Can I use this compound in aqueous reaction conditions?
While pinacol esters are more stable than their corresponding boronic acids, they are still prone to hydrolysis in aqueous environments.[5][6] In many Suzuki-Miyaura coupling reactions, a small amount of water is added, and the hydrolysis to the boronic acid is a key step for the reaction to proceed.[7] However, excessive water or prolonged reaction times in aqueous media can lead to competing decomposition pathways like protodeboronation. The decision to use aqueous conditions should be based on the specific requirements of the reaction.
Troubleshooting Guides
Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
Possible Cause: Hydrolysis or degradation of this compound before or during the reaction.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Reagent Quality | Confirm the purity of the this compound via NMR or another suitable analytical technique. If significant hydrolysis to the boronic acid is observed, the reagent may need to be purified or a fresh batch used. |
| 2 | Use Anhydrous Solvents | Ensure all solvents are rigorously dried before use. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time. |
| 3 | Maintain an Inert Atmosphere | Set up the reaction under an inert atmosphere of argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.[8][9][10][11][12] |
| 4 | Degas Solvents | Degas the solvents immediately before use to remove dissolved oxygen, which can also contribute to side reactions. |
| 5 | Optimize Base and Reaction Time | The choice of base can influence the rate of hydrolysis. Consider using a milder base if hydrolysis is suspected to be a major issue. Additionally, monitor the reaction progress and avoid unnecessarily long reaction times. |
| 6 | Consider a More Stable Protecting Group | For particularly challenging reactions, consider using a more robust boronic acid protecting group, such as an N-methyliminodiacetic acid (MIDA) boronate, which exhibits greater stability.[3] |
Issue 2: Inconsistent Reaction Results
Possible Cause: Variable amounts of water in the reaction, leading to inconsistent rates of hydrolysis and subsequent reactions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Solvent Drying Protocol | Implement a consistent and validated protocol for drying all solvents used in the reaction. |
| 2 | Standardize Inert Atmosphere Technique | Ensure that the procedure for setting up an inert atmosphere is consistent for all experiments. |
| 3 | Use Freshly Opened Solvents and Reagents | Whenever possible, use freshly opened bottles of anhydrous solvents and reagents to minimize variability from absorbed moisture. |
| 4 | Pre-dry Glassware | Oven-dry all glassware immediately before use to remove any adsorbed water. |
Data Presentation
Table 1: Qualitative Stability of Boronic Acid Pinacol Esters under Various Conditions
| Condition | Stability | Rationale |
| Storage | ||
| Anhydrous, Inert Atmosphere, Low Temp. | High | Minimizes exposure to water and oxygen, and low temperature slows degradation. |
| Open to Air, Ambient Temp. | Low to Moderate | Susceptible to hydrolysis from atmospheric moisture. |
| Reaction Solvents | ||
| Anhydrous Aprotic Solvents (e.g., Toluene, Dioxane, THF) | High | Lack of water prevents hydrolysis. |
| Protic Solvents (e.g., Alcohols) | Moderate | Can participate in transesterification or contain trace water. |
| Aqueous Mixtures | Low | Water is a reactant for hydrolysis. |
| pH | ||
| Neutral (pH ~7) | Moderate | Hydrolysis is generally slowest at neutral pH. |
| Acidic (pH < 7) | Low | Acid-catalyzed hydrolysis occurs. |
| Basic (pH > 7) | Low | Base-catalyzed hydrolysis occurs. |
Experimental Protocols
Protocol 1: Drying of Organic Solvents with Magnesium Sulfate
This protocol describes a standard procedure for drying organic solvents like THF, toluene, or dioxane before use.
Materials:
-
Organic solvent to be dried
-
Anhydrous magnesium sulfate (MgSO₄)
-
Erlenmeyer flask with a stopper
-
Funnel and fluted filter paper
-
Clean, dry storage bottle (e.g., a solvent bottle with a Sure/Seal cap)
Procedure:
-
Initial Water Removal (if necessary): If the organic solvent has been in contact with an aqueous phase (e.g., after an extraction), wash it with a saturated solution of sodium chloride (brine). This will remove the bulk of the dissolved water.[1][13]
-
Transfer to Flask: Transfer the organic solvent to a clean, dry Erlenmeyer flask.
-
Addition of Drying Agent: Add a small amount of anhydrous magnesium sulfate to the solvent.[1]
-
Agitation: Gently swirl the flask. If water is present, the MgSO₄ will clump together.[1]
-
Incremental Addition: Continue adding small portions of MgSO₄ with swirling until some of the powder remains free-flowing, resembling a "snow globe." This indicates the solvent is dry.[1]
-
Contact Time: Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.[1]
-
Separation: Decant or filter the dried solvent into a clean, dry storage bottle. For very fine powders like MgSO₄, filtration is recommended.[1][13]
-
Storage: Store the dried solvent over molecular sieves to maintain its anhydrous state.
Protocol 2: Setting up an Inert Atmosphere using a Balloon
This protocol is a common and effective method for maintaining an inert atmosphere in a reaction flask for benchtop synthesis.[10]
Materials:
-
Oven-dried reaction flask with a stir bar
-
Rubber septum
-
Balloon
-
Needles
-
Inert gas (Argon or Nitrogen) cylinder with a regulator
-
Tubing
Procedure:
-
Prepare the Flask: Oven-dry the reaction flask and allow it to cool to room temperature in a desiccator. Place a magnetic stir bar inside and seal the opening with a rubber septum.
-
Fill the Balloon: Attach a balloon to a hose connected to the inert gas regulator. Fill the balloon to a diameter of 7-8 inches. Twist the balloon to prevent gas from escaping and attach a needle to the end. Secure the needle in a rubber stopper to plug it temporarily.[10]
-
Purge the Flask: Insert the needle from the gas-filled balloon through the septum of the reaction flask. To allow the air to escape, insert a second, "exit" needle through the septum.
-
Flush the System: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air.
-
Establish Positive Pressure: Remove the exit needle first. The balloon will then maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.
-
Adding Reagents: Liquid reagents can be added via syringe through the septum. Solid reagents should be added to the flask before purging with the inert gas.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Suzuki-Miyaura Reactions with Alkyl Boronates
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving alkyl boronates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with an alkyl boronate is showing low to no conversion. What are the primary factors to investigate?
A1: Low conversion in B-alkyl Suzuki-Miyaura couplings is a common issue and can often be attributed to several factors. The primary challenges stem from the slow transmetalation of alkylboronates and competing side reactions like β-hydride elimination.[1] Key areas to check include the quality and stability of your reagents, the choice of catalyst, ligand, and base, and the reaction conditions (solvent, temperature, and atmosphere).
Q2: What are the most common side reactions in Suzuki-Miyaura couplings with alkyl boronates, and how can I minimize them?
A2: The most prevalent side reactions include:
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Protodeboronation: The cleavage of the C-B bond by a proton source, replacing the boronate group with a hydrogen atom. This is particularly problematic with electron-deficient boronic acids.[2][3] To mitigate this, consider using anhydrous conditions, milder bases (e.g., K₃PO₄, KF), or converting the boronic acid to a more stable form like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][3][4]
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic ester molecules. This is often caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling.[3][5] Rigorous degassing of solvents and maintaining an inert atmosphere are critical for prevention.[3][6]
-
β-Hydride Elimination: This occurs from the alkyl-palladium intermediate, leading to the formation of an alkene and a palladium-hydride species.[1][4] The choice of a suitable ligand and careful control of reaction temperature can help to suppress this pathway.
Q3: How does the choice of the boron reagent (boronic acid vs. ester vs. trifluoroborate) affect the reaction outcome?
A3: The choice of boron reagent is critical. Alkylboronic acids are susceptible to side reactions like protodeboronation and oxidation.[2] Alkylboronic esters, such as pinacol esters, are generally more stable and can be purified by chromatography.[7][8] Potassium alkyltrifluoroborates (R-BF₃K) and MIDA boronates are often used to circumvent the instability of alkylboronic acids, though they may require specific conditions for activation (e.g., hydrolysis).[1][4] Recent studies suggest that some boronic esters can transmetalate directly without prior hydrolysis, which can be advantageous under anhydrous conditions.[9]
Q4: What is the role of the base in the Suzuki-Miyaura reaction, and how do I select the right one for an alkyl boronate coupling?
A4: The base plays a crucial role in activating the organoboron species for transmetalation.[10] For alkyl boronates, strong bases like NaOH and NaOMe are often effective, particularly in THF or aqueous solvent systems.[10] However, milder bases such as K₃PO₄·H₂O, Cs₂CO₃, or KF are frequently employed to avoid base-sensitive functional groups and minimize side reactions like protodeboronation.[3][4][6] The choice of base can be critical and often needs to be optimized for a specific substrate combination.[4]
Q5: Are there specific ligands that are more effective for coupling alkyl boronates?
A5: Yes, the choice of ligand is critical for a successful B-alkyl Suzuki coupling. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination while disfavoring β-hydride elimination.[1] Ligands such as SPhos have demonstrated broad applicability and efficiency in coupling B-alkyl-9-BBN derivatives and boronic acids.[4] The use of specialized ligands like AntPhos in combination with specific boronic esters and bases has also been shown to enable rapid and efficient cross-coupling.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most common issue. A systematic approach is required to identify the root cause.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
-
Protocol 1: Reagent Purity Check
-
Alkyl Boronate: Analyze the boronate by ¹H and ¹¹B NMR to check for degradation or impurities. For boronic acids, consider conversion to the more stable pinacol ester.
-
Aryl Halide: Confirm the identity and purity of the aryl halide via GC-MS or NMR. The reactivity order is generally I > Br > OTf >> Cl.[3] Aryl chlorides often require more specialized and active catalyst systems.[6][10]
-
Solvent: Use freshly distilled, anhydrous, and thoroughly degassed solvents. Degassing can be achieved by three freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3][11]
-
Base: Use a freshly opened or properly stored base of high purity.
-
-
Protocol 2: Small-Scale Test Reaction with a Known Substrate
-
To validate your catalyst, ligand, and general procedure, perform a control reaction using a known, reliable coupling partner combination from the literature under identical conditions.
-
A successful control reaction indicates that the issue likely lies with your specific substrates.
-
Issue 2: Significant Protodeboronation
The presence of a significant amount of the arene byproduct (where the boronate group has been replaced by hydrogen) points to protodeboronation.
| Strategy | Recommended Action | Rationale |
| Base Selection | Switch to a milder, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or KF.[3][4] | Strong, nucleophilic bases can accelerate the cleavage of the C-B bond. |
| Solvent Conditions | Use strictly anhydrous conditions. | Water is a common proton source for this side reaction.[3] |
| Boron Reagent | Convert the alkyl boronic acid to a more stable pinacol or MIDA ester. | These esters are less susceptible to premature decomposition and can slowly release the active boronic acid.[3][4] |
| Reaction Parameters | Reduce the reaction temperature and time, if possible. | Minimizes the exposure of the boronate to conditions that promote protodeboronation.[3] |
Issue 3: Homocoupling of the Alkyl Boronate
The formation of R-R from the alkyl boronate is a common issue, especially with electron-rich boronates.
Caption: Key checks to perform when homocoupling is a significant side reaction.
-
Setup: Assemble the reaction glassware and flame-dry it under a vacuum. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Use a solvent that has been rigorously degassed. For a 100 mL reaction, bubble Argon through the solvent for at least 30 minutes prior to use.
-
Reagent Addition: Add the palladium source, ligand, base, and alkyl boronate to the reaction flask under a positive pressure of inert gas.
-
Final Degassing: If possible, subject the heterogeneous mixture to a few cycles of vacuum/backfill with inert gas before adding the aryl halide.
-
Atmosphere: Maintain a positive pressure of inert gas throughout the reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions that have been optimized for the Suzuki-Miyaura coupling of alkyl boronates with aryl halides.
| Parameter | Condition 1 (Anhydrous)[1] | Condition 2 (Aqueous)[4] | Condition 3 (For Aryl Chlorides)[12] |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) | Pd(OAc)₂ (2 mol %) | Pd₂(dba)₃ (1 mol %) |
| Ligand | AntPhos (2-4 mol %) | SPhos (4 mol %) | FcPPh₂ (6 mol %) |
| Base | TMSOK (1.4 equiv) | K₃PO₄·H₂O (1.5 equiv) | K₃PO₄ (6.0 equiv) |
| Solvent | 1,4-Dioxane (anhydrous) | THF/H₂O | Dioxane/H₂O (2:1) |
| Temperature | 100 °C | Room Temperature to 65 °C | 100 °C |
| Boron Reagent | Neopentyldiol alkylboronic esters | B-alkyl-9-BBN | Alkyl pinacol boronic esters |
| Typical Reaction Time | < 1 hour | 12-24 hours | 18-20 hours |
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often rate-limiting for alkyl boronates.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction with key competing side pathways.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. quora.com [quora.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydroboration of Long-Chain Alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydroboration of long-chain alkenes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the hydroboration of long-chain alkenes?
A1: The most prevalent side reactions include:
-
Incomplete Reaction: The starting alkene is not fully consumed, leading to low yields of the desired alcohol. This can be particularly problematic with sterically hindered long-chain alkenes.
-
Poor Regioselectivity: Formation of a mixture of isomeric alcohols. While hydroboration-oxidation typically yields the anti-Markovnikov product (hydroxyl group on the less substituted carbon), the Markovnikov product can form as a byproduct.[1][2]
-
Alkene Isomerization: The starting alkene, particularly a terminal alkene, can isomerize to a more stable internal alkene before hydroboration occurs. This leads to the formation of undesired alcohol isomers. This "chain-walking" can be catalyzed by certain transition metal impurities or occur under thermal conditions.
-
Over-oxidation: Although less common with standard hydrogen peroxide oxidation, alternative oxidants can sometimes lead to the formation of aldehydes, ketones, or carboxylic acids instead of the desired alcohol.[3]
-
Formation of Dialkyl- and Trialkylborane Byproducts: If the stoichiometry between the borane reagent and the alkene is not carefully controlled, complex mixtures of organoboranes can form, complicating the workup and purification.[4]
Q2: How does the choice of borane reagent affect the outcome of the reaction with long-chain alkenes?
A2: The choice of borane reagent is critical for controlling regioselectivity, especially with sterically demanding long-chain alkenes. Sterically hindered boranes significantly enhance the preference for addition to the less substituted carbon atom.[1][2]
-
Borane (BH₃•THF): This is the simplest hydroborating agent. While effective for many terminal alkenes, its regioselectivity can be lower compared to bulkier reagents.[5]
-
9-Borabicyclo[3.3.1]nonane (9-BBN): Due to its rigid, bicyclic structure, 9-BBN is highly regioselective and is an excellent choice for the hydroboration of terminal and internal long-chain alkenes where high selectivity is required.[3][4] It is also less prone to causing alkene isomerization.
-
Disiamylborane ((Sia)₂BH): This bulky dialkylborane also offers high regioselectivity for terminal alkenes.[5]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Q: My hydroboration reaction of a long-chain alkene is not going to completion, resulting in a low yield of the alcohol. What are the possible causes and solutions?
A:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of the Long-Chain Alkene | Ensure the long-chain alkene is fully dissolved in the reaction solvent (typically THF) before adding the borane reagent. Gentle warming may be necessary to achieve complete dissolution. |
| Steric Hindrance | For sterically hindered long-chain alkenes, a less bulky borane reagent like BH₃•THF might be preferable to a very bulky one like 9-BBN to facilitate the approach to the double bond. Alternatively, prolonged reaction times or elevated temperatures may be required. |
| Degraded Borane Reagent | Borane solutions, particularly BH₃•THF, can degrade over time. Use a fresh bottle or titrate the solution to determine its exact molarity before use. |
| Insufficient Reaction Time or Temperature | While many hydroborations are rapid at room temperature, long-chain or sterically hindered alkenes may require longer reaction times (4-6 hours or even overnight) or gentle heating (e.g., 40-60°C) to proceed to completion.[6] |
| Improper Stoichiometry | Ensure the correct molar ratio of the borane reagent to the alkene is used. For BH₃, one equivalent can react with three equivalents of a mono-substituted alkene.[5] For dialkylboranes like 9-BBN, a 1:1 stoichiometry is typically used.[6] |
Issue 2: Poor Regioselectivity (Formation of Alcohol Isomers)
Q: I am observing a significant amount of the undesired Markovnikov alcohol in the hydroboration of my long-chain terminal alkene. How can I improve the regioselectivity?
A:
| Possible Cause | Troubleshooting Steps |
| Use of a Non-Bulky Borane Reagent | The use of BH₃•THF can lead to lower regioselectivity. Switching to a bulkier reagent like 9-BBN or disiamylborane will significantly increase the formation of the anti-Markovnikov product. |
| Reaction Temperature | Higher reaction temperatures can sometimes decrease regioselectivity. If possible, run the reaction at a lower temperature (e.g., 0°C to room temperature). |
| Slow Addition of the Borane Reagent | Adding the borane reagent slowly to the solution of the alkene can improve regioselectivity.[6] |
Quantitative Data
Table 1: Regioselectivity of Hydroboration of 1-Hexene with Various Borane Reagents
| Borane Reagent | % Anti-Markovnikov Product (1-hexanol) | % Markovnikov Product (2-hexanol) |
| BH₃•THF | ~94% | ~6% |
| 9-BBN | >99% | <1% |
| Disiamylborane | ~99% | ~1% |
This data for 1-hexene is representative of the selectivity expected for other long-chain terminal alkenes.
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 1-Octene with BH₃•THF
This protocol is a general procedure for the hydroboration of a long-chain terminal alkene.
Materials:
-
1-Octene
-
1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-octene in an appropriate amount of dry THF.
-
Cool the flask in an ice bath.
-
Slowly add 1.0 M BH₃•THF solution via syringe over approximately 1 minute. Slower addition can improve regioselectivity.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least 1 hour. For some long-chain alkenes, a longer reaction time may be necessary.
-
To quench any excess BH₃, slowly add a few drops of water until gas evolution ceases.
-
For the oxidation step, add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.
-
Heat the reaction mixture to 50-60°C for at least 1 hour to ensure complete oxidation.[6]
-
Cool the mixture to room temperature and perform a workup by extracting the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-octanol.
-
Purify the product by column chromatography or distillation as needed.
Protocol 2: Selective Hydroboration of a Terminal Alkene with 9-BBN
This protocol is suitable for long-chain alkenes containing both terminal and internal double bonds, where selective reaction at the terminal position is desired.[7]
Materials:
-
Long-chain alkene (e.g., containing both terminal and internal double bonds)
-
0.5 M 9-BBN in THF
-
Ethanol
-
Aqueous NaOH solution
-
Aqueous H₂O₂ solution
-
Dry THF
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the long-chain alkene in dry THF.
-
Add the 0.5 M solution of 9-BBN in THF to the alkene solution at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
For the oxidation, cool the reaction mixture and add aqueous NaOH solution, followed by the careful, slow addition of aqueous H₂O₂.
-
Stir the reaction mixture at room temperature until the oxidation is complete (this can be monitored by TLC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate to yield the crude alcohol.
-
Purify as necessary.
Visualizations
Caption: Experimental workflow for the hydroboration-oxidation of long-chain alkenes.
Caption: Logic diagram illustrating the effect of borane reagent choice on regioselectivity.
Caption: Signaling pathway diagram showing the desired reaction versus a common side reaction.
References
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yields of Suzuki Coupling with Sterically Hindered Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions with sterically hindered substrates.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Answer:
Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The primary reason is the reduced reaction rate due to steric hindrance, which impedes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A systematic approach to troubleshooting and optimizing your reaction involves evaluating the catalyst system, base, solvent, and reaction temperature.
1. Catalyst and Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. The choice of ligand is paramount.
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition of the hindered aryl halide.[1] They also accelerate the reductive elimination step.
-
Bulky Phosphine Ligands (e.g., Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent starting points for coupling hindered substrates.
-
Specialized Ligands: For particularly challenging couplings, such as those forming tetra-ortho-substituted biaryls, consider specialized ligands like BI-DIME and AntPhos.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.
-
2. Base Selection: The base activates the boronic acid for transmetalation, and its choice is crucial.
-
Recommendation: For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) or potassium phosphate (K₃PO₄) is often necessary. Cesium carbonate (Cs₂CO₃) can also be highly effective. Weaker bases may not be sufficient to promote the reaction.
3. Solvent Selection: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Recommendation: Anhydrous, non-polar apathetic solvents are generally preferred.
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are commonly used.
-
Aromatic Solvents: Toluene and xylenes are effective, especially for reactions requiring higher temperatures.
-
4. Temperature and Reaction Time: Sterically hindered couplings often require more energy to overcome activation barriers.
-
Recommendation: Increase the reaction temperature. If the reaction is sluggish at 80 °C, try increasing it to 100-110 °C, or even higher if the solvent allows (e.g., xylenes at 140 °C).[2] Monitor the reaction for an extended period (e.g., 24 hours), as these reactions can be slow. Microwave irradiation can also be a powerful tool to accelerate the reaction.[1]
Issue 2: Significant Side Product Formation
Question: I am observing a significant amount of protodeboronation (replacement of the boronic acid group with hydrogen). How can I minimize this side reaction?
Answer:
Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered boronic acids at elevated temperatures.
-
Troubleshooting Steps:
-
Use an Excess of Boronic Acid: Employing a 1.5 to 2-fold excess of the boronic acid can help to drive the desired cross-coupling reaction to completion.
-
Use a More Stable Boron Reagent: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Use Anhydrous Conditions: Ensure that your solvent and reagents are thoroughly dried, as water can facilitate protodeboronation.
-
Choice of Base: In some cases, using a weaker base like potassium fluoride (KF) can reduce the rate of protodeboronation.
-
Question: My reaction is producing a significant amount of homocoupling product from the boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your reaction mixture (e.g., by bubbling with argon or nitrogen for 10-15 minutes) and maintain a positive pressure of an inert gas throughout the reaction.
-
Catalyst Choice: Some catalyst systems may be more prone to promoting homocoupling. Experimenting with different palladium precursors and ligands can be beneficial.
-
Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Data Presentation: Comparison of Reaction Components
The following tables summarize quantitative data to aid in the selection of optimal reaction components for sterically hindered Suzuki couplings.
Table 1: Comparison of Ligands for a Sterically Demanding Aryl-Alkyl Coupling
This table summarizes the results for the cross-coupling of 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid, highlighting the critical role of the ligand.
| Entry | Ligand | Conversion (%) | Yield of Product (%) | Yield of Reduction Side-Product (%) |
| 1 | BI-DIME | 100 | 31 | 69 |
| 2 | AntPhos | 100 | 58 | 42 |
| 3 | AntPhos* | 100 | 63 | 37 |
| 4 | DPPF | 54 | 0 | 54 |
| 5 | DPPE | 100 | 0 | 98 |
| 6 | DPPP | 100 | 0 | 97 |
| 7 | DPPB | 100 | 0 | 98 |
| 8 | S-Phos | 100 | 3 | 97 |
| 9 | X-Phos | 46 | 0 | 46 |
| 10 | Ru-Phos | 52 | 0 | 52 |
| 11 | PCy₃ | 100 | 0 | 97 |
| 12 | PPh₃ | 83 | 0 | 83 |
*Reaction conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄ as base, in toluene at 110 °C for 24 h, unless otherwise specified. Data sourced from Tang et al., Org. Chem. Front., 2014, 1, 526-530.[2] *The reaction was run in xylenes at 140 °C for 12 h.[2]
Table 2: General Comparison of Bases for Suzuki-Miyaura Couplings
This table provides a general overview of commonly used bases and their typical performance. The optimal base is highly substrate-dependent.
| Base | Typical Substrates | General Yield Range | Comments |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, often effective for hindered substrates.[3] |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, sterically hindered substrates | 90-99% | Often provides superior results, especially for challenging substrates (the "caesium effect").[3] |
| t-BuOK | Very hindered systems, less reactive aryl chlorides | High | A very strong base that can be highly effective when others fail.[1] |
| K₂CO₃ | Aryl bromides | 85-95% | A common and effective base for many standard Suzuki couplings. |
| NaOH/KOH | Aryl bromides | 70-90% | Strong bases, but their high basicity can sometimes lead to side reactions.[3] |
| KF | Substrates with base-sensitive functional groups | Moderate to high | A weaker base that can be useful for minimizing side reactions like protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki Coupling using AntPhos
This protocol is a generalized procedure based on the successful coupling of di-ortho-substituted aryl bromides with secondary alkylboronic acids.[2]
Reagent Preparation:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the di-ortho-substituted aryl bromide (1.0 equiv), the secondary alkylboronic acid (1.5 equiv), and powdered anhydrous K₃PO₄ (2.0 equiv).
Catalyst and Ligand Addition:
-
In a separate vial, weigh out Pd(OAc)₂ (0.01 equiv) and AntPhos (0.02 equiv).
Reaction Setup:
-
Seal the Schlenk flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor and ligand to the flask under a positive flow of inert gas.
-
Add anhydrous, degassed xylenes via syringe.
-
Place the flask in a preheated oil bath at 140 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Tetra-ortho-substituted Biaryl using an NHC-Palladacycle Precatalyst
This protocol is adapted from a general method for the coupling of sterically hindered aryl chlorides.[4]
Materials:
-
2,6-Disubstituted aryl chloride (1.0 equiv)
-
2,6-Disubstituted arylboronic acid (1.5 equiv)
-
(IPr)Pd(cinnamyl)Cl precatalyst (0.02 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox, charge an oven-dried vial with the aryl chloride, arylboronic acid, K₃PO₄, and the (IPr)Pd(cinnamyl)Cl precatalyst.
-
Add a magnetic stir bar and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the vial in a heating block set to 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, the reaction mixture can be worked up as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Effect of steric hindrance on the Suzuki coupling catalytic cycle.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
purification of boronate esters using boric acid-impregnated silica gel
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing boric acid-impregnated silica gel for the purification of boronate esters.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of boronate esters using boric acid-impregnated silica gel.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of the boronate ester from the column. | Over-adsorption of the compound onto the silica gel.[1][2] | - Use boric acid-impregnated silica gel: This is the primary recommendation to reduce the Lewis basicity of the silica gel and suppress over-adsorption.[1] - Optimize the solvent system: A gradual increase in the polarity of the eluent may help in eluting the compound without co-eluting impurities. - Perform purification rapidly: Boronate esters can be sensitive to silica gel, so minimizing the time the compound is on the column can improve recovery.[1][3] |
| Streaking or tailing of the spot on TLC. | The compound is interacting strongly with the stationary phase. This can be due to the Lewis acidic nature of the boron atom interacting with silanol groups. | - Use a boric acid-treated TLC plate: This will provide a better indication of the compound's behavior on the boric acid-impregnated column.[2] - Add a small amount of a polar solvent to the eluent: For example, adding a small percentage of methanol or ethyl acetate can sometimes improve the spot shape. |
| The boronate ester appears to be decomposing on the column. | Hydrolysis of the boronate ester on the silica gel. | - Ensure the use of anhydrous solvents and silica gel: Water can lead to the hydrolysis of boronate esters. - Use boric acid-impregnated silica gel: This can help to stabilize the boronate ester during chromatography.[4] - Consider alternative purification methods: If decomposition is severe, techniques like crystallization or using a different stationary phase (e.g., neutral alumina) might be necessary.[5] |
| Co-elution of the boronate ester with impurities. | The polarity of the boronate ester is very similar to that of the impurities. | - Optimize the eluent system: A shallower gradient or isocratic elution with a finely tuned solvent mixture might improve separation. - Consider two-dimensional TLC: This can help to determine if a different solvent system will provide better separation. - Re-purify the collected fractions: If partial separation is achieved, re-running the mixed fractions on a new column may yield a purer product. |
| The compound is not moving from the baseline on the TLC/column. | The compound is highly polar or is strongly adsorbed to the silica gel. | - Increase the polarity of the eluent: A higher concentration of the polar solvent in the mobile phase is needed. - For highly polar compounds, consider reverse-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why should I use boric acid-impregnated silica gel for purifying boronate esters?
A1: Standard silica gel can be problematic for the purification of boronate esters, particularly pinacol esters, due to strong adsorption of the compounds to the stationary phase.[1][2] This over-adsorption can lead to low recovery, tailing on TLC, and even decomposition of the desired product.[6][7] Impregnating the silica gel with boric acid helps to reduce the Lewis basicity of the silica surface, thereby minimizing these undesired interactions and leading to a more efficient purification with better yields.[1]
Q2: How do I prepare boric acid-impregnated silica gel?
A2: A general procedure involves suspending silica gel in a solution of boric acid in ethanol. The mixture is stirred, and then the ethanol is removed by filtration. The silica gel is then washed with ethanol and dried thoroughly in an oven.[4][8] For a detailed protocol, please refer to the Experimental Protocols section.
Q3: Can I use boric acid-impregnated silica gel for all types of boronate esters?
A3: While it is particularly effective for pinacol boronate esters, its applicability can extend to other boronate esters as well.[1][2] However, for certain compounds, such as some pyridine-containing boronic acids, it may not be as effective.[5] It is always recommended to first test the separation on a boric acid-treated TLC plate.
Q4: What are some alternative purification methods if boric acid-impregnated silica gel does not work?
A4: If you still face issues, you can consider the following alternatives:
-
Recrystallization: This is a viable option if your boronate ester is a solid.[5]
-
Purification via derivatization: For boronic acids, conversion to a more stable derivative, such as a trifluoroborate salt (R-BF3K), can facilitate purification.[9]
-
Chromatography on neutral alumina: In some cases, neutral alumina can be a good alternative to silica gel.[5]
-
Reverse-phase chromatography: For very polar boronate esters, reverse-phase chromatography may provide better separation.[9]
Q5: My compound is UV-inactive. How can I visualize it on a TLC plate?
A5: For UV-inactive compounds, you can use staining agents. A common stain for boron-containing compounds is a cerium ammonium molybdate solution, which often produces a blue spot.[7] Another option is using an iodine chamber.
Experimental Protocols
Preparation of Boric Acid-Impregnated Silica Gel
This protocol is a general guideline based on literature procedures.[4][8]
Materials:
-
Silica gel (for column chromatography)
-
Boric acid
-
Ethanol
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
In a round-bottom flask, prepare a suspension of silica gel and boric acid in ethanol. A common ratio is approximately 28 g of boric acid for every 300 mL of silica gel in 550 mL of ethanol.[4][8]
-
Stir the suspension at room temperature for 2 hours.
-
Filter the mixture to remove the ethanol and any excess, undissolved boric acid.
-
Wash the impregnated silica gel with fresh ethanol (e.g., 3 x 200 mL) to remove any remaining soluble boric acid.[8]
-
Dry the silica gel thoroughly. This can be done initially on the filtration setup under vacuum, followed by drying in a vacuum oven at 100-140°C for 48 hours to remove all traces of ethanol and water.[4][8]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Boric Acid to Silica Gel Ratio (by volume/weight) | 28 g Boric Acid per 300 mL Silica Gel | [4][8] |
| Drying Temperature | 100-140 °C | [4][8] |
| Drying Time | 48 hours | [4][8] |
| Example Eluent System | n-hexane:Ethyl Acetate (gradient from 30:1 to 10:1) | [8] |
Visualizations
Caption: Workflow for the preparation and use of boric acid-impregnated silica gel.
Caption: Troubleshooting logic for low recovery of boronate esters.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Minimizing Protodeboronation of Alkyl Boronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protodeboronation, a common and often troublesome side reaction involving alkyl boronic esters.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it problematic?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an alkyl boronic ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your starting material, reduces the yield of the desired product, and introduces impurities that can complicate purification.[3]
Q2: What are the primary causes of protodeboronation of alkyl boronic esters?
A2: Several factors can promote protodeboronation:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[3]
-
Basic Conditions: Many cross-coupling reactions, such as the Suzuki-Miyaura coupling, require a base. However, the base can react with the boronic acid (formed in situ from the ester) to generate a more reactive boronate species that is more susceptible to protonolysis.[3][4]
-
Elevated Temperatures: Higher reaction temperatures can significantly accelerate the rate of protodeboronation.[1][5]
-
Palladium Catalyst and Ligands: The palladium catalyst itself, particularly Pd(II) species, can catalyze protodeboronation. Paradoxically, some bulky phosphine ligands, often used to promote challenging cross-couplings, can increase the rate of this undesired side reaction.[3][6]
-
pH of the Reaction Medium: The pH is a critical factor as it influences the speciation of the boronic acid/ester in solution.[2][7]
Q3: How can I minimize protodeboronation in my experiments?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use Anhydrous Conditions: Whenever possible, using dry solvents and reagents can significantly reduce protodeboronation by minimizing the presence of a proton source.[3]
-
Careful Selection of Base: Opt for weaker or non-aqueous bases. Good choices often include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[3][5]
-
Lower Reaction Temperature: If the desired coupling reaction can proceed efficiently at a lower temperature, reducing the heat can help minimize the rate of protodeboronation.[1][5]
-
Use a Protected Boronic Acid Derivative: Employing more stable forms of the boronic acid, such as N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts, can provide a "slow-release" of the active boronic acid. This keeps the concentration of the unstable free boronic acid low, thereby minimizing decomposition.[1][2][3][5]
-
Optimize Catalyst and Ligands: Use a highly active catalyst system that promotes rapid cross-coupling, allowing the desired reaction to outcompete the slower protodeboronation pathway.[5][8]
Q4: When should I consider using a MIDA boronate or a trifluoroborate salt instead of a standard pinacol ester?
A4: For particularly sensitive substrates that are highly prone to protodeboronation, switching to a more stable derivative is a highly effective strategy.[5] MIDA boronates are exceptionally stable and provide a very slow, controlled release of the boronic acid, making them ideal for very unstable compounds.[5] Potassium trifluoroborate salts are also more stable than their corresponding boronic acids and act as a protected form that is slowly released under reaction conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product and significant amount of protodeboronated byproduct. | Presence of excess water, use of a strong base (e.g., NaOH, KOH), high reaction temperature, inefficient catalyst system. | - Ensure all solvents and reagents are anhydrous. - Switch to a milder base such as K₃PO₄, Cs₂CO₃, or CsF.[3][5] - Lower the reaction temperature.[1] - Use a more active palladium precatalyst and an appropriate ligand to accelerate the desired reaction.[5] - Consider converting the boronic ester to a more stable MIDA boronate or a potassium trifluoroborate salt.[2][3][5] |
| Reaction stalls before completion, with remaining starting materials and protodeboronated byproduct. | Catalyst deactivation, insufficient base, or ongoing protodeboronation consuming the boronic ester. | - Increase catalyst loading or use a more robust catalyst system. - If you suspect the base is being consumed, consider adding a second portion. - Re-evaluate the reaction conditions to be less conducive to protodeboronation (lower temperature, milder base). |
| Inconsistent yields between batches. | Variability in the purity of reagents, inconsistent atmospheric control (presence of oxygen or moisture), variations in solvent and base preparation. | - Use freshly purified reagents. - Ensure thorough degassing of solvents and maintain a strictly inert atmosphere (e.g., argon or nitrogen).[9] - Prepare fresh solutions of bases and use anhydrous solvents to ensure reproducibility. |
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings, illustrating strategies to minimize protodeboronation.
Table 1: Effect of Boron Reagent Type and Base on Product Yield
| Boron Reagent | Base | Temperature (°C) | Yield of Coupled Product (%) | Notes |
| 2-Thiophene-boronic acid | K₂CO₃ | 100 | ~60 | Significant protodeboronation can occur with the free boronic acid at elevated temperatures.[10] |
| 2-Thiophene-boronic acid pinacol ester | Na₃PO₄ | 100 | ~75 | The pinacol ester provides increased stability, leading to higher yields at higher temperatures.[10] |
| Phenylboronic acid | K₂CO₃ | - | 65 | Comparison of different bases for a similar heterocyclic system.[10] |
| Phenylboronic acid | Na₂CO₃ | - | 60 | [10] |
| Phenylboronic acid | K₃PO₄ | - | 72 | [10] |
| Phenylboronic acid | CsF | - | 92 | Weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields by minimizing base-mediated protodeboronation.[10] |
| Phenylboronic acid | Et₃N | - | 45 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Alkyl Boronic Ester to Minimize Protodeboronation
This protocol provides a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl/vinyl halide (1.0 equiv)
-
Alkyl boronic ester (e.g., pinacol ester) (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous mild base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl/vinyl halide, alkyl boronic ester, and the anhydrous base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60–80 °C) and monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of an N-Methyliminodiacetic Acid (MIDA) Boronate
For substrates that are highly susceptible to protodeboronation, conversion to the MIDA ester is recommended.
Materials:
-
Alkyl boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Toluene/DMSO (e.g., 1:1 or as needed for solubility)
Procedure:
-
In a round-bottom flask, dissolve the alkyl boronic acid and N-methyliminodiacetic acid in the toluene/DMSO solvent mixture.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.[10]
-
Monitor the reaction for the formation of the MIDA boronate.
-
Upon completion, cool the reaction mixture and isolate the MIDA boronate, which often precipitates and can be collected by filtration.
Protocol 3: Suzuki-Miyaura Coupling using a Potassium Alkyltrifluoroborate Salt
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium alkyltrifluoroborate (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Toluene and deionized water
Procedure:
-
In a Schlenk tube, combine the aryl chloride, potassium alkyltrifluoroborate, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and deionized water, then sparge with argon for 15 minutes.
-
In a separate vial, combine the palladium(II) acetate and the ligand, then add this mixture to the reaction vessel under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture (e.g., to 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
Visualizations
Caption: General mechanism of protodeboronation competing with the desired Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for minimizing protodeboronation of alkyl boronic esters.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
converting alkyl pinacol boronates to MIDA boronates for stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers converting alkyl pinacol boronates to their more stable N-methyliminodiacetic acid (MIDA) boronate counterparts.
Frequently Asked Questions (FAQs)
Q1: Why should I convert my alkyl pinacol boronate to a MIDA boronate?
A1: Alkyl MIDA boronates offer significantly enhanced stability compared to both alkyl pinacol boronates and the parent alkylboronic acids. MIDA boronates are generally crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography, making them ideal for long-term storage and multi-step synthetic sequences.[1][2] In contrast, pinacol boronates can be susceptible to hydrolysis and protodeboronation, particularly during purification on silica gel.[3]
Q2: Is there a direct one-step method to convert an alkyl pinacol boronate to a MIDA boronate?
A2: Currently, a general and reliable one-step procedure for the direct conversion of alkyl pinacol boronates to MIDA boronates is not well-documented in the literature. The most common and recommended approach is a two-step process:
-
Hydrolysis of the alkyl pinacol boronate to the corresponding alkylboronic acid.
-
Condensation of the crude alkylboronic acid with N-methyliminodiacetic acid (MIDA) or MIDA anhydride.
Q3: What are the advantages of using MIDA anhydride over MIDA for the conversion?
A3: MIDA anhydride offers a milder and more efficient method for converting boronic acids to MIDA boronates.[4] It acts as both the MIDA ligand source and an in-situ desiccant, avoiding the need for harsh dehydrating conditions like high-temperature Dean-Stark apparatus, which can be detrimental to sensitive substrates.[4] This method often results in higher yields for sensitive boronic acids.[4][5]
Q4: How do I deprotect the MIDA boronate to release the free boronic acid for a subsequent reaction?
A4: MIDA boronates are readily deprotected to the corresponding boronic acids under mild aqueous basic conditions.[1][6] Treatment with 1M NaOH in a mixture of THF and water at room temperature typically achieves complete hydrolysis in under 10 minutes.[6][7] For slower, controlled release of the boronic acid in situ during a cross-coupling reaction, a weaker base like potassium phosphate (K₃PO₄) in a dioxane/water mixture can be used.[7]
Q5: Are MIDA boronates stable to common synthetic reagents?
A5: Yes, MIDA boronates are remarkably robust and compatible with a wide range of reaction conditions that are often detrimental to pinacol boronates or free boronic acids. This includes anhydrous cross-coupling conditions, various aqueous workups, and chromatography.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield during conversion | Incomplete hydrolysis of the pinacol boronate. | Ensure complete conversion to the boronic acid in the first step. Monitor by TLC or GC-MS. A common method involves transesterification with diethanolamine followed by acidic hydrolysis.[8] |
| Decomposition of the intermediate boronic acid. | Some alkylboronic acids are unstable.[8] Use the crude boronic acid immediately after hydrolysis in the MIDA condensation step. Avoid purification of the intermediate boronic acid. | |
| Inefficient water removal during MIDA condensation. | If using MIDA diacid, ensure efficient water removal with a Dean-Stark trap.[6] For sensitive substrates, switch to the MIDA anhydride method which does not require harsh dehydration.[4] | |
| Difficulty purifying the MIDA boronate | MIDA boronate appears insoluble or streaks on silica gel. | MIDA boronates are generally stable on silica gel.[1] For non-polar MIDA boronates, use a hexanes/EtOAc eluent system. For more polar compounds, a ternary eluent of hexanes/EtOAc with up to 10% methanol can be effective.[6] Recrystallization is also a highly effective purification method for MIDA boronates. A common solvent system is dissolving in a minimal amount of acetone and precipitating with diethyl ether.[6] |
| MIDA boronate hydrolyzes during workup or storage | Accidental exposure to basic conditions. | MIDA boronates are sensitive to aqueous base. Ensure all workup steps are performed under neutral or acidic conditions if deprotection is not desired. Store in a dry environment. |
| Incomplete deprotection of MIDA boronate | Insufficient base or reaction time. | Use at least 1 equivalent of 1M NaOH and allow the reaction to proceed for at least 10 minutes at room temperature.[6] Monitor by TLC for the disappearance of the starting material. |
| Phase separation issues in a biphasic deprotection. | Vigorous stirring is necessary to ensure proper mixing of the organic and aqueous phases during deprotection. |
Data Presentation
Stability Comparison of Unstable Boronic Acids vs. MIDA Boronates
The following table summarizes the enhanced benchtop stability of various MIDA boronates compared to their corresponding freshly prepared boronic acids when stored under air for 15 days.
| Compound | Boronic Acid (% Remaining) | MIDA Boronate (% Remaining) |
| 2-Furan | 58 | >95 |
| 2-Benzofuran | 45 | >95 |
| 2-Thiophene | 65 | >95 |
| 2-Benzothiophene | 80 | >95 |
| 2-Pyrrole | 34 | >95 |
| 2-Indole | 41 | >95 |
| (E)-Styrenyl | 60 | >95 |
| Cyclopropyl | 72 | >95 |
Data sourced from a systematic comparison of benchtop stability under air.[7]
Experimental Protocols
Protocol 1: Two-Step Conversion of Alkyl Pinacol Boronate to Alkyl MIDA Boronate
Step A: Hydrolysis of Alkyl Pinacol Boronate to Alkylboronic Acid
This procedure is adapted from a general method for the deprotection of alkylpinacolyl boronate esters via a diethanolamine (DEA) adduct.[8]
-
To a solution of the alkyl pinacol boronate (1.0 equiv) in diethyl ether, add diethanolamine (1.1 equiv) at room temperature.
-
Stir the mixture for approximately 30 minutes. The DEA boronate adduct will typically precipitate from the solution.
-
Collect the solid precipitate by filtration and wash with cold diethyl ether.
-
Suspend the collected DEA boronate in a biphasic mixture of an organic solvent (e.g., hexanes or diethyl ether) and 0.1 M HCl.
-
Stir vigorously for 20 minutes to achieve complete hydrolysis.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude alkylboronic acid should be used immediately in the next step without further purification.
Step B: Condensation of Alkylboronic Acid with MIDA Anhydride
This protocol is based on a mild procedure for MIDA boronate synthesis.[4]
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine the crude alkylboronic acid (1.0 equiv) from Step A and MIDA anhydride (1.2 equiv).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture at 70-80 °C and monitor the reaction progress by TLC or LC-MS until the boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Purify the MIDA boronate by silica gel chromatography or recrystallization.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: From Alkyl Pinacol Boronates to Trifluoroborate Salts
Welcome to the technical support center for the conversion of alkyl pinacol boronates to potassium alkyltrifluoroborate salts. This resource is designed for researchers, scientists, and drug development professionals to facilitate the purification and handling of organoboron compounds. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why should I convert my alkyl pinacol boronate to a potassium trifluoroborate salt?
A1: Converting alkyl pinacol boronates to potassium trifluoroborate salts offers several advantages for purification and subsequent reactions. Organotrifluoroborate salts are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[1][2][3] This increased stability is a significant improvement over many boronic acids and esters, which can be prone to decomposition or protodeboronation.[3][4] Furthermore, trifluoroborate salts often exhibit superior reactivity in a variety of cross-coupling reactions compared to their boronic ester counterparts.[5]
Q2: What is the general principle behind the conversion reaction?
A2: The conversion is typically achieved by treating the alkyl pinacol boronate with an aqueous or methanolic solution of potassium hydrogen fluoride (KHF₂).[6] This process displaces the pinacol group to form the more stable tetracoordinate trifluoroborate salt.[7] The resulting salt is often insoluble in organic solvents like acetone or acetonitrile, which can facilitate its isolation and purification.[1][8]
Q3: What are the typical reaction conditions?
A3: A common procedure involves dissolving the alkyl pinacol boronate in a solvent like methanol or acetone and treating it with a saturated aqueous solution of KHF₂.[5] The reaction is generally run at room temperature. After stirring, the solvents are removed under reduced pressure, and the resulting crude product is then subjected to purification to remove the pinacol byproduct.
Q4: How can I confirm the formation of the trifluoroborate salt?
A4: The purity and identity of the potassium alkyltrifluoroborate salt can be readily confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹¹B NMR will show a characteristic 1:3:3:1 quartet, and ¹⁹F NMR will also provide a distinct signal confirming the presence of the BF₃ group.[1]
Troubleshooting Guides
Problem 1: My trifluoroborate salt is an oil or waxy syrup and will not crystallize.
-
Cause: The primary reason for the failure of the trifluoroborate salt to crystallize is the presence of the pinacol byproduct.[5] Pinacol can inhibit the formation of a crystalline solid and may even contribute to the reformation of the starting boronic ester.[5]
-
Solution: An effective method for removing residual pinacol is through azeotropic removal with water or aqueous methanol.[5][9] This involves repeatedly dissolving the crude product in 50% aqueous methanol and removing the solvents on a rotary evaporator under moderate vacuum.[5] This process may need to be repeated multiple times (from 3 to 9 cycles) until ¹H NMR analysis shows the absence of the pinacol signal (typically around 1.14 ppm in CD₃CN).[5] For products that are particularly stubborn to crystallize, this repeated dissolution-evaporation procedure is crucial.[5]
Problem 2: The yield of my trifluoroborate salt is low.
-
Cause: Low yields can result from incomplete reaction or from the equilibrium between the boronic ester and the trifluoroborate salt. The formation of alkyltrifluoroborates from hindered alkyl-boronic esters can be reversible.[1] Additionally, using an insufficient amount of KHF₂ can lead to incomplete conversion.
-
Solution: Ensure that a sufficient excess of KHF₂ is used; typically, 4.5 equivalents per equivalent of the boronic ester is recommended to drive the reaction to completion.[5] For hindered substrates, allowing the reaction to reach equilibrium (which can take 0.5-2 hours) is important before proceeding with purification.[1] Driving the equilibrium towards the product can also be achieved by precipitating the trifluoroborate salt from the reaction mixture.[1][10]
Problem 3: I am concerned about the stability of my substrate under the reaction conditions.
-
Cause: Certain functional groups can be sensitive to the reaction conditions, particularly the presence of fluoride ions and aqueous media.
-
Solution: The conversion to trifluoroborate salts is known to tolerate a wide range of functional groups, including chlorides, bromides, and azides.[1] Even substrates that are prone to decomposition or protodeboronation, such as vinyl, allenyl, and alkynyl boronates, have been successfully converted to their corresponding trifluoroborate salts in good yields using the azeotropic removal method.[5] The trifluoroborates themselves show excellent stability against protodeboronation even after prolonged treatment with the aqueous methanolic KHF₂ solution during purification.[5]
Problem 4: The glassware is being etched during the reaction.
-
Cause: Potassium hydrogen fluoride (KHF₂) is corrosive and can release hydrofluoric acid (HF) in the presence of water, which will etch standard glassware.[2]
-
Solution: It is advisable to prepare the KHF₂ solution fresh just before use. For extended reaction times or repeated use, conducting the synthesis in Nalgene® (plastic) bottles can prevent etching.[2]
Experimental Protocols & Data
Detailed Experimental Protocol: Conversion and Purification
This protocol is adapted from the improved method developed by Aggarwal and co-workers.[5][9]
-
Reaction Setup: In a round-bottom flask, dissolve the alkyl pinacol boronate (1.0 mmol) in methanol (5 mL).
-
Reagent Addition: To the stirred solution at ambient temperature, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 mmol).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvents (methanol and water) using a rotary evaporator.
-
Purification - Azeotropic Removal of Pinacol:
-
To the solid residue, add 50% aqueous methanol (10 mL).
-
Evaporate the solvents completely on the rotary evaporator under moderate vacuum.
-
Repeat this dissolution-evaporation cycle until the ¹H NMR spectrum of the crude material indicates less than 1 mol% of pinacol remaining. The number of cycles required depends on the physical nature of the product (crystalline products may require 0-3 cycles, while waxy syrups may require up to 9).[5]
-
-
Final Isolation:
-
Extract the final crude mixture with acetone.
-
Filter the solution to remove any insoluble inorganic salts.
-
Evaporate the acetone and dry the resulting solid under high vacuum to yield the pure potassium alkyltrifluoroborate salt.
-
Quantitative Data Summary
The following table summarizes typical yields for the conversion of various pinacol boronates to their corresponding potassium trifluoroborate salts using the improved azeotropic removal method.
| Entry | Starting Pinacol Boronate | Product Trifluoroborate | Yield (%) | Purity (%) | Ref. |
| 1 | Primary Alkyl | Primary Alkyl | >95 | >95 | [5] |
| 2 | Secondary Alkyl | Secondary Alkyl | >95 | >95 | [5] |
| 3 | Tertiary Alkyl | Tertiary Alkyl | >95 | >95 | [5] |
| 4 | Vinyl | Vinyl | ~85 | >95 | [11] |
| 5 | Aryl | Aryl | >95 | >95 | [5] |
Visual Guides
Experimental Workflow
Caption: Workflow for the conversion and purification of trifluoroborate salts.
Chemical Transformation Pathway
Caption: Reaction equilibrium in trifluoroborate salt formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates | CoLab [colab.ws]
- 10. Preparation of organotrifluoroborate salts: precipitation-driven equilibrium under non-etching conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catalysts for the Hydroboration of 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
The hydroboration of long-chain alkenes such as 1-dodecene is a fundamental transformation in organic synthesis, providing access to valuable alkylboronate esters, which are versatile intermediates for the construction of more complex molecules. The choice of catalyst is critical in achieving high yield and, most importantly, controlling the regioselectivity of the boron addition. This guide provides an objective comparison of prominent catalytic systems for the hydroboration of 1-dodecene, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the hydroboration of 1-dodecene with pinacolborane (HBpin), highlighting key metrics such as yield and regioselectivity. The catalysts compared include a precious metal catalyst (iridium), and earth-abundant metal catalysts (iron and cobalt), offering a perspective on both performance and sustainability.
| Catalyst System | Catalyst Loading (mol%) | Borane Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (linear:branched) |
| [Ir(cod)Cl]₂ / dppm | 1.5 | HBpin | None | Room Temp | 0.5 | 98 | >99:1[1][2] |
| [FeCl₂(PMe₃)₂] / NaBHEt₃ | 5 | HBpin | THF | Room Temp | 1 | 95 | >99:1[3][4] |
| Co(acac)₃ / PPh₃ / NaOtBu | 5 | HBpin | THF | 25 | 12 | 85 | 3:97[5] |
Key Observations:
-
Iridium Catalyst: The iridium-based catalyst system demonstrates exceptional efficiency, providing a near-quantitative yield and outstanding regioselectivity for the desired linear (anti-Markovnikov) product in a very short reaction time and under solvent-free conditions at room temperature.[1][2]
-
Iron Catalyst: The earth-abundant iron catalyst also delivers excellent yield and high regioselectivity for the linear product under mild conditions.[3][4] This presents a more cost-effective and sustainable alternative to precious metal catalysts.
-
Cobalt Catalyst: In contrast to the iridium and iron systems, the selected cobalt catalyst, under the specified conditions, favors the formation of the branched (Markovnikov) product.[5] This highlights the potential for catalyst control to achieve different regioisomers.
Experimental Protocols
Detailed experimental methodologies for the cited catalytic systems are provided below.
1. Iridium-Catalyzed Hydroboration of 1-Dodecene [1]
-
Catalyst Precursor: [Ir(cod)Cl]₂
-
Ligand: Bis(diphenylphosphino)methane (dppm)
-
Procedure: A flask is charged with [Ir(cod)Cl]₂ (0.015 mmol) and dppm (0.030 mmol). The flask is flushed with nitrogen. 1-Dodecene (1.0 mmol) and pinacolborane (1.2 mmol) are added sequentially. The reaction mixture is stirred at room temperature for 30 minutes. The product is then isolated by column chromatography.
2. Iron-Catalyzed Hydroboration of 1-Dodecene [3][4]
-
Pre-catalyst: [FeCl₂(PMe₃)₂]
-
Activator: Sodium triethylborohydride (NaBHEt₃)
-
Procedure: In a nitrogen-filled glovebox, a vial is charged with [FeCl₂(PMe₃)₂] (0.035 mmol) and 1-dodecene (0.7 mmol). Tetrahydrofuran (THF) is added, followed by pinacolborane (0.77 mmol). The reaction is initiated by the addition of NaBHEt₃ (1.0 M in THF, 0.042 mmol). The mixture is stirred at room temperature for 1 hour. The reaction is then quenched, and the product is purified.
3. Cobalt-Catalyzed Hydroboration of 1-Dodecene [5]
-
Pre-catalyst: Co(acac)₃
-
Ligand: Triphenylphosphine (PPh₃)
-
Activator: Sodium tert-butoxide (NaOtBu)
-
Procedure: To a screw-capped vial is added Co(acac)₃ (0.025 mmol), PPh₃ (0.03 mmol), and NaOtBu (0.03 mmol). The vial is sealed and purged with nitrogen. THF, 1-dodecene (0.5 mmol), and pinacolborane (0.6 mmol) are added. The mixture is stirred at 25 °C for 12 hours. The product is then isolated via standard workup and purification procedures.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for the catalytic hydroboration of 1-dodecene.
Caption: Generalized workflow for catalytic hydroboration.
This guide provides a snapshot of the catalytic options available for the hydroboration of 1-dodecene. The choice of catalyst will ultimately depend on the desired regioselectivity, cost considerations, and the specific requirements of the synthetic route. The highly efficient iridium catalyst provides a benchmark for performance, while the iron-based system offers a compelling case for a more sustainable approach without significant compromise in selectivity for the anti-Markovnikov product. The cobalt system, in turn, demonstrates the possibility of tuning the reaction to favor the Markovnikov isomer.
References
- 1. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemo-, regio-, and stereoselective iron-catalysed hydroboration of alkenes and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cobalt-Catalyzed Hydroboration of Alkenes, Aldehydes, and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Other Alkylating Agents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents. The introduction of alkyl chains, such as a decyl group, into complex molecules can significantly impact their physicochemical properties, including lipophilicity and membrane permeability. This guide provides a comparative analysis of 2-decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile alkylboronic ester, against other common classes of alkylating agents used in palladium-catalyzed cross-coupling reactions. This objective comparison, supported by representative experimental data, aims to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction to Alkylating Agents in Cross-Coupling
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. Key to these transformations is the choice of the organometallic nucleophile, or "alkylating agent," which transfers its organic group to the catalytic cycle. This guide will focus on the comparison of alkylboronic esters (specifically 2-decylpinacolborane) with other prominent alkylating agents such as organozincs (Negishi coupling), organomagnesium compounds (Grignard reagents for Kumada coupling), and to a lesser extent, organostannanes (Stille coupling) and organosilanes (Hiyama coupling).
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is widely favored due to the stability, low toxicity, and commercial availability of the boronic acids and esters.[1][2] Organoboron compounds exhibit a broad functional group tolerance and the reactions can often be performed under relatively mild conditions.[1] In contrast, while highly reactive, Grignard (organomagnesium) and organolithium reagents used in Kumada coupling often exhibit lower functional group tolerance due to their strong basicity and nucleophilicity.[3][4] Negishi coupling, employing organozinc reagents, offers a good compromise with better functional group tolerance than Grignard reagents and often higher reactivity than organoborons.[5][6]
Performance Comparison of Alkylating Agents
The following table summarizes the key performance characteristics of different decyl-based alkylating agents in a representative cross-coupling reaction with an aryl bromide. The data is collated from various sources to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature, and yields are highly dependent on the specific substrate, catalyst, ligand, and reaction conditions.
| Alkylating Agent | Coupling Reaction | Typical Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Functional Group Tolerance |
| This compound | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | Excellent |
| Decylzinc Bromide | Negishi | Pd(OAc)₂ / CPhos | - | THF | 25 | 6 | 90-98 | Good |
| Decylmagnesium Bromide | Kumada | PdCl₂(dppf) | - | THF | 25 | 16 | 80-95 | Moderate |
| Decyl(tributyl)stannane | Stille | Pd(PPh₃)₄ | - | Toluene | 100 | 12 | 80-90 | Good |
| Decyl(trimethoxy)silane | Hiyama | Pd(OAc)₂ / P(t-Bu)₂Me | TBAF | THF | 25 | 12 | 65-85 | Good |
Experimental Protocols
Detailed methodologies for the synthesis of the alkylating agent and a representative cross-coupling reaction are provided below.
Synthesis of this compound
This procedure involves the hydroboration of 1-decene with pinacolborane.
Materials:
-
1-Decene
-
Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
-
[Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
dppe (1,2-bis(diphenylphosphino)ethane)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-decene (1.0 mmol) and pinacolborane (1.1 mmol) in anhydrous THF (5 mL).
-
In a separate flask, prepare the catalyst by dissolving [Ir(cod)Cl]₂ (0.015 mmol) and dppe (0.03 mmol) in anhydrous THF (3 mL).
-
Add the catalyst solution to the alkene/pinacolborane mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk tube, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
General Procedure for Negishi Cross-Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Decylzinc bromide (1.5 mmol in THF)
-
Pd(OAc)₂ (0.01 mmol)
-
CPhos (0.02 mmol)
-
Anhydrous THF
Procedure:
-
In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd(OAc)₂ and CPhos.
-
Add anhydrous THF and the aryl bromide.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the solution of decylzinc bromide dropwise.
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.[7]
General Procedure for Kumada Cross-Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Decylmagnesium bromide (1.2 mmol in THF)
-
PdCl₂(dppf) (0.03 mmol)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk tube under argon, add PdCl₂(dppf) and the aryl bromide.
-
Add anhydrous THF and stir to dissolve.
-
Cool the solution to 0 °C and add the decylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract with diethyl ether, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow for a cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. Kumada Coupling | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 6. may.chem.uh.edu [may.chem.uh.edu]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Methods for Introducing a Decyl Group in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of long alkyl chains, such as the decyl group, into molecular scaffolds is a crucial strategy in medicinal chemistry and materials science. These lipophilic moieties can significantly influence a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), as well as its physical characteristics. While traditional methods for alkylation exist, modern cross-coupling reactions offer a more versatile and functional-group-tolerant approach. This guide provides an objective comparison of various alternative methods for introducing a decyl group via cross-coupling, supported by experimental data and detailed protocols.
Comparison of Performance
The following table summarizes the key performance indicators for several prominent cross-coupling methods used to introduce a decyl or similar long-chain alkyl group. The data presented is a representative compilation from the literature and may vary depending on the specific substrates and reaction conditions.
| Cross-Coupling Method | Typical Substrates | Catalyst System (Loading) | Reagent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| Kumada Coupling | Aryl/Vinyl Halides | NiCl₂ (3 mol%) | Decyl-MgBr | Isoprene | THF | 25 | 3 | 92[1][2] | Advantages: High reactivity, cost-effective nickel catalyst. Disadvantages: Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance.[3][4] |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Chlorides | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | Potassium decyltrifluoroborate | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~70-90 (representative)[5] | Advantages: Mild reaction conditions, high functional group tolerance, commercially available reagents.[1][6] Disadvantages: Boronic acids can be unstable; trifluoroborates offer a stable alternative. |
| Hiyama Coupling | Alkyl Bromides/Iodides | PdBr₂ (1-2 mol%), P(t-Bu)₂Me (2-4 mol%) | Decyltrimethoxysilane | Bu₄NF | THF | 25 | 12-24 | 65-81 (for similar alkyls)[7] | Advantages: Organosilanes are stable, low-toxicity, and environmentally friendly.[8][9] Disadvantages: Requires an activating agent (e.g., fluoride), which can be basic and cleave silyl protecting groups. |
| Negishi Coupling | Aryl Bromides/Chlorides | Pd(OAc)₂ (1 mol%), CPhos (2 mol%) | Decylzinc Bromide | - | THF/Toluene | 25 | 1-6 | High (general for 2° alkyl)[2][10] | Advantages: High reactivity and functional group tolerance.[11] Disadvantages: Organozinc reagents are moisture-sensitive and often prepared in situ. |
| Stille Coupling | Aryl/Heteroaryl Halides | Pd(dba)₂ (5 mol%), Ligand (6-10 mol%) | Decyl(tributyl)stannane | CuCl, KF | CH₃CN | Varies | Varies | High (general)[12] | Advantages: Organostannanes are stable to air and moisture.[13] Disadvantages: High toxicity of tin compounds and byproducts.[14] |
| Sonogashira Coupling | Aryl Iodides/Bromides | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | 1-Dodecyne | Amine Base | THF/DMF | 25-100 | Varies | High (general)[15] | Advantages: Direct coupling of terminal alkynes. Disadvantages: Limited to introducing an alkynyl-decyl group, which may require subsequent reduction. |
| Decarboxylative Coupling | Aryl Halides | Pd or Ni catalyst | Undecanoic Acid | Base, Oxidant | Varies | Varies | Varies | Moderate to high (general)[16][17] | Advantages: Utilizes readily available and inexpensive carboxylic acids.[16] Disadvantages: Can require harsh conditions and specific catalyst systems. |
| C-H Activation | Arenes | Pd catalyst | 1-Decene or Decyl Halide | Additive | Varies | Varies | Varies | Varies | Advantages: Direct functionalization of C-H bonds, atom economical. Disadvantages: Challenges with regioselectivity and reactivity of unactivated C-H bonds.[18][19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions.
Nickel-Catalyzed Kumada Coupling of n-Decyl Bromide[1][2]
This protocol describes the cross-coupling of n-decyl bromide with n-butylmagnesium chloride, a representative example of introducing a long alkyl chain.
Materials:
-
n-Decyl bromide
-
n-Butylmagnesium chloride (in THF)
-
Nickel(II) chloride (NiCl₂)
-
Isoprene
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add NiCl₂ (0.03 equiv).
-
Add anhydrous THF to dissolve the catalyst.
-
Add isoprene (1.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add n-butylmagnesium chloride (1.3 equiv) to the reaction mixture.
-
Add n-decyl bromide (1.0 equiv).
-
Allow the reaction to warm to 25 °C and stir for 3 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tetradecane.
Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Alkyltrifluoroborate[5][6]
This protocol outlines a general procedure for the coupling of a primary alkyltrifluoroborate with an aryl chloride.
Materials:
-
Potassium decyltrifluoroborate (or other primary alkyltrifluoroborate)
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add the aryl chloride (1.0 equiv), potassium decyltrifluoroborate (1.0 equiv), and K₂CO₃ (3.0 equiv).
-
Add Pd(OAc)₂ (2 mol %) and RuPhos (4 mol %).
-
Add a 10:1 mixture of toluene and water to achieve a 0.25 M concentration of the aryl chloride.
-
Seal the vessel and heat the reaction mixture to 80 °C for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired decyl-arylated product.
Copper-Free Sonogashira Coupling of 1-Dodecyne[20][21]
This protocol describes a copper-free Sonogashira coupling, which can be advantageous in avoiding the formation of diacetylene byproducts.
Materials:
-
Aryl iodide or bromide
-
1-Dodecyne
-
Pd(PPh₃)₄
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a pressure tube under an argon atmosphere, dissolve the aryl halide (1.0 equiv) and Pd(PPh₃)₄ (5 mol %) in anhydrous THF.
-
Add 1-dodecyne (1.1 equiv).
-
Add the TBAF solution (2.0 equiv).
-
Seal the pressure tube and heat the reaction mixture to the desired temperature (e.g., 70 °C).
-
Stir the reaction for the required time (typically 3 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the discussed cross-coupling reactions.
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Conclusion
The choice of the most suitable cross-coupling method for introducing a decyl group depends on several factors, including the nature of the substrate, the presence of functional groups, cost considerations, and the desired reaction conditions. The Kumada coupling offers high reactivity with a cost-effective catalyst but is limited by the functional group tolerance of Grignard reagents. The Suzuki-Miyaura coupling provides a milder and more versatile alternative with a broad substrate scope. The Hiyama coupling is an environmentally benign option, though it requires an activator. Negishi and Stille couplings offer high reactivity and stability of reagents, respectively, but come with challenges related to reagent handling and toxicity. Decarboxylative coupling and C-H activation represent more atom-economical approaches but often require more specialized catalyst development and can present regioselectivity challenges. This guide provides a starting point for researchers to select and optimize the most appropriate method for their specific synthetic needs.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides [organic-chemistry.org]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 17. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. (2010) | François Bilodeau | 123 Citations [scispace.com]
- 18. Ligand-accelerated non-directed C–H functionalization of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand-accelerated non-directed C-H functionalization of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pinacolborane and Catecholborane for Alkene Hydroboration
For researchers engaged in synthetic chemistry and drug development, the hydroboration of alkenes is a cornerstone reaction for installing hydroxyl groups with precise stereochemical and regiochemical control. The choice of borane reagent is critical to the outcome of this transformation. This guide provides an objective, data-driven comparison between two of the most common and versatile reagents used in modern catalytic hydroboration: pinacolborane (HBpin) and catecholborane (HBcat).
Overview and Physicochemical Properties
Pinacolborane and catecholborane are both hydroborating agents where the boron atom is bonded to oxygen-containing ligands, rendering them less reactive and more selective than borane (BH₃) itself.[1][2] This attenuated reactivity necessitates the use of transition metal catalysts to achieve efficient hydroboration of alkenes at ambient temperatures.[3] While structurally related, their distinct electronic and steric properties, along with the stability of their subsequent boronate ester products, lead to significant differences in performance and application.
Table 1: Comparison of Physicochemical Properties
| Property | Pinacolborane (HBpin) | Catecholborane (HBcat) |
| Structure | ||
| Formula | C₆H₁₃BO₂ | C₆H₅BO₂ |
| Molecular Weight | 127.98 g/mol | 119.92 g/mol [4] |
| Form | Colorless Liquid[5] | Colorless Liquid[4] |
| Boiling Point | 42-43 °C @ 50 mmHg[5] | 50 °C @ 50 mmHg[4] |
| Stability & Handling | Air and moisture sensitive; resulting pinacol esters are highly stable to chromatography, air, and moisture.[3][6][7] | Moisture sensitive, should be handled under inert conditions; resulting catechol esters are more reactive and less stable.[3] |
Reactivity and Reaction Conditions
In the absence of a catalyst, both reagents require elevated temperatures to react with alkenes.[1][3] Catecholborane typically requires temperatures of 70 °C or higher for uncatalyzed hydroboration.[3][8] Pinacolborane is generally less reactive than catecholborane in uncatalyzed reactions.[3][9]
The advent of transition-metal catalysis has enabled these reactions to proceed efficiently under much milder conditions, often at room temperature.[3] Rhodium (Rh) and Iridium (Ir) complexes are the most common catalysts, and their combination with either HBpin or HBcat can dramatically influence reaction outcomes.[1][10]
Performance Comparison: Regio- and Enantioselectivity
The primary advantage of catalytic hydroboration lies in its ability to control selectivity. The choice of metal, its associated ligands, and the borane reagent are all critical variables that can be tuned to achieve a desired outcome.
For terminal alkenes, hydroboration can yield either the linear (anti-Markovnikov) or branched (Markovnikov) product. While uncatalyzed reactions typically favor the anti-Markovnikov product, catalyst control can override this intrinsic preference.[1]
-
Iridium Catalysts: Iridium complexes, particularly with pinacolborane, show exceptional selectivity for the linear, anti-Markovnikov product, often exceeding 99%.[10][11] This makes the Ir/HBpin system a powerful tool for the synthesis of terminal alcohols.
-
Rhodium Catalysts: Rhodium catalysts exhibit more complex behavior. With catecholborane and vinylarene substrates, Rh catalysts often favor the branched, Markovnikov product.[1] When pinacolborane is used with the same Rh catalyst, a mixture of regioisomers is often observed.[1]
Table 2: Regioselectivity in Catalytic Hydroboration of Alkenes
| Alkene Substrate | Catalyst (mol%) | Borane Reagent | Conditions | Major Product | Regioselectivity (Linear:Branched) | Yield (%) |
| 1-Octene | [Ir(cod)Cl]₂ (1.5) / dppm (6) | Pinacolborane | THF, rt, 1 h | Linear | >99:1 | 95 |
| Styrene | [Ir(cod)Cl]₂ (1.5) / dppe (6) | Pinacolborane | THF, rt, 1 h | Linear | >99:1 | 98 |
| Styrene | [Rh(cod)₂]BF₄ / (R)-BINAP | Catecholborane | THF, -78 °C to rt | Branched | 1:99 | 85 |
| Styrene | [Rh(cod)₂]BF₄ / (R)-BINAP | Pinacolborane | THF, -78 °C to rt | Mixture | 30:70 | 80 |
| 4-Phenyl-1-butene | LDBBA (5) | Pinacolborane | 110 °C, 2 h | Linear | >99:1 | 97 |
References compiled from multiple sources.[1][10][11][12] dppm = Bis(diphenylphosphino)methane, dppe = 1,2-Bis(diphenylphosphino)ethane, LDBBA = lithium diisobutyl-tert-butoxyaluminum hydride.
In asymmetric catalysis using chiral ligands, catecholborane frequently provides higher enantioselectivity compared to pinacolborane.[1][10] Intriguingly, a complete reversal of the induced chirality can occur simply by switching from catecholborane to pinacolborane while keeping the chiral ligand and metal constant.[10] This highlights the profound impact of the borane reagent on the transition state geometry of the reaction.
Table 3: Enantioselectivity in Asymmetric Hydroboration of Vinylarenes
| Alkene Substrate | Catalyst System | Borane Reagent | Product Configuration | ee (%) |
| Styrene | [Rh(cod)₂]BF₄ / (R)-QUINAP | Catecholborane | (R) | 90 |
| Styrene | [Rh(cod)₂]BF₄ / (R)-QUINAP | Pinacolborane | (S) | 83 |
Data from referenced studies.[10] QUINAP = 1-(2-diphenylphosphino-1-naphthyl)isoquinoline.
Substrate Scope and Product Stability
Pinacolborane is recognized for its high functional group tolerance.[10] The resulting pinacol boronate esters are significantly more stable than their catechol counterparts.[10][13] They are generally robust solids or oils that can be easily purified by column chromatography and stored for extended periods.[3] This stability is a major practical advantage in multi-step synthesis.
Catecholboronates are more reactive and susceptible to hydrolysis and oxidation, often requiring immediate use in subsequent reactions without purification.[3]
Detailed Experimental Protocols
The following protocols are representative examples for achieving high selectivity using either pinacolborane or catecholborane.
This protocol is adapted from procedures for the highly selective formation of linear alkylboronates.[11]
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add [Ir(cod)Cl]₂ (0.015 mmol, 1.5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe) (0.06 mmol, 6 mol%).
-
Reagents: Add 5 mL of anhydrous tetrahydrofuran (THF) and stir for 10 minutes at room temperature to form the catalyst solution. Add the alkene substrate (e.g., styrene, 1.0 mmol, 1.0 equiv).
-
Reaction: Add pinacolborane (1.2 mmol, 1.2 equiv) dropwise via syringe. Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude pinacol boronate ester can often be used directly or purified by flash chromatography on silica gel.
-
Oxidation (Optional): To obtain the corresponding alcohol, dissolve the crude boronate ester in THF (5 mL). Add 3 M aqueous NaOH (2 mL) followed by the slow, dropwise addition of 30% H₂O₂ (2 mL) at 0 °C. Stir vigorously at room temperature for 4 hours. Extract the aqueous layer with diethyl ether (3 x 10 mL), dry the combined organic layers over MgSO₄, filter, and concentrate to yield the alcohol.
This protocol is a general representation for achieving high enantioselectivity in the hydroboration of vinylarenes.[1][10]
-
Setup: In a glovebox or under a strict argon atmosphere, add [Rh(cod)₂]BF₄ (0.02 mmol, 2 mol%) and a chiral diphosphine ligand (e.g., (R)-QUINAP, 0.022 mmol, 2.2 mol%) to an oven-dried Schlenk flask.
-
Reagents: Add 5 mL of anhydrous THF and stir for 20 minutes to form the chiral catalyst. Cool the flask to -78 °C (dry ice/acetone bath). Add the vinylarene substrate (1.0 mmol, 1.0 equiv).
-
Reaction: Slowly add a solution of catecholborane (1.1 mmol, 1.1 equiv) in 1 mL of anhydrous THF. Stir the reaction at -78 °C for 6-8 hours.
-
Workup: Quench the reaction at low temperature by the slow addition of 2 mL of methanol. Allow the mixture to warm to room temperature.
-
Oxidation: Add 3 M aqueous NaOH (2 mL) and 30% H₂O₂ (2 mL) at 0 °C. Stir at room temperature until the oxidation is complete (as monitored by TLC).
-
Purification: Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting chiral alcohol by flash chromatography. Determine enantiomeric excess by chiral HPLC or GC analysis.
Conclusion and Recommendations
The selection between pinacolborane and catecholborane is dictated by the specific synthetic objective.
Choose Pinacolborane (HBpin) when:
-
The desired product is the linear, anti-Markovnikov alcohol , especially when using an Iridium catalyst.[10][11]
-
The stability of the boronate ester intermediate is critical for purification, storage, or subsequent steps.[3]
-
High functional group tolerance is required.[10]
Choose Catecholborane (HBcat) when:
-
The desired product is the branched, Markovnikov alcohol from a vinylarene, typically with a Rhodium catalyst.[1]
-
Maximizing enantioselectivity in an asymmetric hydroboration is the primary goal, as it often provides higher ee values than pinacolborane.[1][10]
-
The resulting boronate ester will be used in situ without isolation.
By understanding the distinct reactivity profiles and leveraging the appropriate catalyst systems, researchers can effectively utilize both pinacolborane and catecholborane to achieve a wide range of desired outcomes in alkene hydroboration.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Hydroboration - Wikipedia [en.wikipedia.org]
- 3. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 4. Catecholborane - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Pinacolborane - Safety Data Sheet [chemicalbook.com]
- 7. Pinacolborane [commonorganicchemistry.com]
- 8. EP0212708B1 - Process for the hydroboration of alkenes and alkynes - Google Patents [patents.google.com]
- 9. ajuronline.org [ajuronline.org]
- 10. DSpace [qspace.library.queensu.ca]
- 11. researchgate.net [researchgate.net]
- 12. Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl- tert -butoxyaluminum hydride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04699B [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Unveiling the Purity Landscape: A Comparative Guide to Impurity Analysis in 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of key synthetic intermediates is paramount. This guide provides a comprehensive analysis of impurities in the synthesis of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in organic synthesis. We offer a comparative look at synthetic methodologies, their resulting impurity profiles, and detailed experimental protocols for analysis, supported by experimental data from scientific literature.
The synthesis of 2-alkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, such as the decyl derivative, is crucial for the construction of complex molecules in the pharmaceutical and agrochemical industries. A common and efficient method for their preparation is the hydroboration of terminal alkenes with pinacolborane (HBpin). This guide focuses on the impurity profile of this compound synthesized via the hydroboration of 1-decene.
Comparing Synthetic Routes: The Impact on Impurity Profile
The choice of synthetic method and reaction conditions significantly influences the purity of the final product. The hydroboration of 1-decene can be carried out under catalyzed or uncatalyzed conditions, each presenting a distinct impurity profile.
| Synthetic Route | Key Parameters | Typical Yield | Typical Purity | Major Impurities |
| Catalyzed Hydroboration | Rh or Ir catalyst, room temp. | >90% | >95% | Internal isomer (2-(Decan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), residual catalyst, unreacted 1-decene, decylboronic acid (hydrolysis product) |
| Uncatalyzed Hydroboration | Elevated temperature (e.g., 65°C) | 70-85% | 90-95% | Internal isomer, unreacted 1-decene, pinacolborane, decylboronic acid |
Catalyzed hydroboration with transition metals like rhodium or iridium generally offers higher yields and regioselectivity for the desired terminal boronic ester.[1][2] However, a key drawback is the potential for contamination of the final product with residual metal catalyst, which can be problematic in pharmaceutical applications. The formation of the internal, or Markovnikov, isomer is a common impurity, though its prevalence is often minimized with appropriate catalyst selection.[1]
Uncatalyzed hydroboration provides a metal-free alternative, which is advantageous for applications with strict limits on elemental impurities.[3] This method typically requires higher temperatures and may result in lower yields and slightly reduced regioselectivity compared to catalyzed reactions.[3] Consequently, a higher percentage of the internal isomer might be observed. Unreacted starting materials, particularly pinacolborane, can also be present in the final product.
A significant challenge in the analysis and purification of alkyl boronic esters is their susceptibility to hydrolysis, forming the corresponding boronic acid.[4] This hydrolysis can occur during aqueous work-up or upon exposure to silica gel in chromatography.[5]
Logical Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the synthesis and impurity analysis of this compound.
Experimental Protocols
Synthesis of this compound (Catalyzed Hydroboration)
This protocol is a representative procedure based on literature methods for the iridium-catalyzed hydroboration of terminal alkenes.[2]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Ir(cod)Cl]₂ (0.5 mol%) and a suitable phosphine ligand (e.g., dppm, 1 mol%).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by 1-decene (1.0 equivalent).
-
Hydroboration: Add pinacolborane (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS until the consumption of the starting materials is complete (typically 1-2 hours).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be used directly or purified.
-
Purification: If necessary, purify the crude product by vacuum distillation or chromatography on neutral alumina to remove the catalyst and other non-volatile impurities.
GC-MS Analysis for Impurity Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the purity of the product and identifying volatile impurities.
-
Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the main product peak and any impurity peaks by their retention times and mass spectra. The relative peak areas can be used to estimate the purity and the percentage of each impurity.
NMR Spectroscopy for Structural and Isomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the desired product and determining the ratio of terminal to internal isomers.
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis:
-
The spectrum of the desired this compound will show a characteristic singlet for the 12 protons of the methyl groups on the pinacol ring at approximately 1.25 ppm.
-
The protons of the decyl chain will appear in the upfield region (approximately 0.8-1.5 ppm).
-
The α-methylene protons (adjacent to the boron atom) will typically appear as a triplet around 0.7-0.9 ppm.
-
The internal isomer will have a distinct set of signals, particularly a methine proton in the region of the alkyl chain. The integration of specific, well-resolved peaks for each isomer can be used to determine their relative ratio.
-
-
¹³C NMR Analysis:
-
The carbon atoms of the pinacol ring will appear around 83 ppm and 25 ppm.
-
The carbons of the decyl chain will have characteristic shifts. The carbon attached to the boron atom will be broad due to quadrupolar relaxation.
-
-
¹¹B NMR Analysis:
-
The ¹¹B NMR spectrum will show a broad singlet around 30-35 ppm, which is characteristic of a tricoordinate boron atom in a dioxaborolane ring.
-
By employing these synthetic and analytical strategies, researchers can effectively control and characterize the impurity profile of this compound, ensuring its suitability for downstream applications in pharmaceutical and materials science research.
References
Validating the Structure of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Guide to Spectroscopic Techniques
The structural elucidation of synthetic compounds is a cornerstone of chemical research and development. For organoboron compounds like 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile intermediate in organic synthesis, unambiguous structural verification is paramount. This guide provides a detailed comparison of the primary analytical method, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, with other spectroscopic techniques for the validation of its structure, supported by experimental data and protocols.
1H NMR Spectroscopy: The Primary Tool for Structural Validation
1H NMR spectroscopy is the most powerful and commonly used method for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 1.25 | s | 12H | -C(CH₃)₂ |
| ~ 1.26 - 1.35 | m | 16H | -CH₂(CH₂)₈CH₃ |
| ~ 0.88 | t | 3H | -CH₂CH₃ |
| ~ 0.77 | t | 2H | B-CH₂- |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and are typically recorded in deuterated chloroform (CDCl₃). The exact positions of the methylene protons in the decyl chain will overlap, forming a complex multiplet.
The 1H NMR spectrum of this compound is expected to show four main groups of signals:
-
A sharp singlet at approximately 1.25 ppm, integrating to 12 protons, is characteristic of the four equivalent methyl groups of the pinacol moiety.
-
A complex multiplet in the region of 1.26-1.35 ppm corresponds to the overlapping signals of the methylene protons of the decyl chain.
-
A triplet at around 0.88 ppm, integrating to 3 protons, is indicative of the terminal methyl group of the decyl chain, split by the adjacent methylene group.
-
A triplet at a slightly downfield-shifted region around 0.77 ppm, integrating to 2 protons, is assigned to the methylene group directly attached to the boron atom. This downfield shift is due to the electron-withdrawing effect of the boron atom.
Experimental Protocol for 1H NMR Spectroscopy
Objective: To acquire a 1H NMR spectrum of this compound for structural validation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
-
NMR tube (5 mm diameter)
-
Pipette and vial
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Carefully place the NMR tube into the spinner turbine and adjust the depth according to the NMR spectrometer's instructions.
-
Insert the sample into the NMR spectrometer.
-
Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 16 scans, relaxation delay of 1 second).
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Logical Workflow for 1H NMR Structural Validation
Caption: Workflow for 1H NMR Structural Validation.
Comparison with Alternative Analytical Methods
While 1H NMR is the primary method for structural elucidation, other techniques provide complementary and confirmatory data.
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Number and chemical environment of carbon atoms. | Provides information on the carbon skeleton, including quaternary carbons not visible in 1H NMR. | Lower sensitivity and longer acquisition times compared to 1H NMR. |
| 11B NMR | Chemical environment of the boron atom. | Directly probes the boron center, confirming the presence and nature of the boronic ester.[1] | Provides limited information about the organic framework. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. | High sensitivity and provides molecular weight information, confirming the elemental composition. | Isomeric compounds may not be distinguishable by mass alone. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. | Quick and easy method to identify key functional groups, such as B-O and C-H bonds. | Provides limited information on the overall molecular structure and connectivity. |
In practice, a combination of these techniques is often employed for the comprehensive characterization of a new compound. For instance, 13C NMR would confirm the presence of the ten distinct carbon atoms in the decyl chain and the four carbons of the pinacol group. 11B NMR would show a characteristic signal for the tricoordinate boron atom in the dioxaborolane ring.[1] GC-MS would confirm the molecular weight of this compound (268.27 g/mol ). Finally, FT-IR would show characteristic stretches for C-H bonds (aliphatic) and the B-O bond.
By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the structural assignment of this compound, ensuring the reliability of subsequent research and development activities.
References
A Comparative Guide to the Reactivity of Alkyl Pinacol Boronates and Alkyl Trifluoroborates in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of an appropriate organoboron reagent is critical for the success of carbon-carbon bond-forming reactions. This guide provides an objective comparison of two popular classes of alkylboron reagents: alkyl pinacol boronates and alkyl trifluoroborates, with a focus on their reactivity, stability, and application in Suzuki-Miyaura cross-coupling reactions, supported by experimental data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp³)–C(sp²) bonds with high efficiency and functional group tolerance. While alkylboronic acids are often highly reactive, their instability can be a significant drawback.[1] To address this, more stable derivatives like alkyl pinacol boronates and alkyl trifluoroborates have been developed. This guide delves into a head-to-head comparison of these two widely used reagents.
Stability and Handling: A Clear Advantage for Trifluoroborates
Alkyl trifluoroborates, typically as potassium salts (R-BF₃K), are generally crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[2][3] This allows for long-term storage at room temperature without special precautions. In contrast, while alkyl pinacol boronates are significantly more stable than their corresponding boronic acids, they can be susceptible to hydrolysis and are often purified by chromatography.[4] The enhanced stability of trifluoroborates makes them particularly advantageous for multi-step syntheses where the boron moiety must endure various reaction conditions.
Reactivity in Suzuki-Miyaura Cross-Coupling: A Tale of Two Pathways
The reactivity of these boron reagents in Suzuki-Miyaura coupling is intricately linked to the mechanism of the transmetalation step, which is often rate-limiting. Two primary pathways are generally considered: the "boronate" pathway, where a base activates the organoboron reagent to form a more nucleophilic "ate" complex, and the "oxo-palladium" pathway, where the base reacts with the palladium catalyst to form a more reactive palladium-hydroxo species.[5][6][7][8][9]
Alkyl pinacol boronates are believed to primarily react via the boronate pathway, where the base is crucial for the formation of a tetracoordinate boronate species that facilitates transmetalation.[5]
Alkyl trifluoroborates, being tetracoordinate and anionic, are considered "pre-activated" to some extent.[2] However, their high stability can sometimes translate to sluggish reactivity. Efficient coupling of alkyl trifluoroborates often requires specific catalyst systems, including specialized ligands and bases, to promote the transmetalation step.[10][11] Some studies suggest that the presence of water can be beneficial for the reactivity of trifluoroborates.[12]
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Performance Comparison
Direct, side-by-side comparisons of alkyl pinacol boronates and alkyl trifluoroborates under identical conditions are not extensively documented across a wide range of substrates. However, data from various studies can be compiled to provide insights into their relative performance. The following tables summarize representative yields from Suzuki-Miyaura cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Primary Alkylboron Reagents with Aryl Chlorides
| Entry | Alkylboron Reagent | Aryl Chloride | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 95 | [10] |
| 2 | Heptyl pinacol boronate | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 74 | [13][14] |
Table 2: Suzuki-Miyaura Coupling of Secondary Alkylboron Reagents with Aryl Chlorides
| Entry | Alkylboron Reagent | Aryl Chloride | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Potassium cyclopentyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene/H₂O | 85 | [11] |
| 2 | Cyclopropyl pinacol boronate | 4-Chlorotoluene | Pd₂(dba)₃ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 68 | [15] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of alkyl pinacol boronates and alkyl trifluoroborates.
Protocol 1: Cross-Coupling of a Primary Alkyl Pinacol Boronate with an Aryl Chloride[13][14]
Reaction: Coupling of Heptyl Pinacol Boronate with 2,6-Dichloropyridine
-
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Heptyl pinacol boronate (2.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
Ferrocenyl(diphenyl)phosphine (FcPPh₂, 6 mol%)
-
Potassium phosphate (K₃PO₄, 6.0 equiv)
-
Dioxane/Water (2:1, 0.13 M)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 2,6-dichloropyridine, heptyl pinacol boronate, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18–20 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Cross-Coupling of a Primary Alkyltrifluoroborate with an Aryl Chloride[10]
Reaction: Coupling of Potassium 4-(benzoyloxy)butyltrifluoroborate with 3-Chloropyridine
-
Materials:
-
3-Chloropyridine (1.0 equiv)
-
Potassium 4-(benzoyloxy)butyltrifluoroborate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene/Water (10:1, 0.25 M)
-
-
Procedure:
-
In a Schlenk tube, combine 3-chloropyridine, potassium 4-(benzoyloxy)butyltrifluoroborate, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the toluene/water solvent mixture.
-
In a separate vial, mix Pd(OAc)₂ and RuPhos, then add this to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C for 24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Reactivity vs. Stability: A Conceptual Overview
The choice between an alkyl pinacol boronate and an alkyl trifluoroborate often comes down to a trade-off between reactivity and stability. The following diagram illustrates this general relationship.
Conclusion
Both alkyl pinacol boronates and alkyl trifluoroborates are valuable reagents in the synthetic chemist's toolbox, each with its own set of advantages and disadvantages.
-
Alkyl Pinacol Boronates offer a good balance of stability and reactivity, making them suitable for a wide range of Suzuki-Miyaura cross-coupling reactions. They are generally more reactive than trifluoroborates under standard conditions.
-
Alkyl Trifluoroborates provide superior stability and ease of handling, which is a significant asset in complex, multi-step syntheses and for long-term storage. While they can be less reactive, the development of specialized catalyst systems has greatly expanded their utility.
The optimal choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired reaction conditions, and the overall synthetic strategy. For reactions requiring robust, easily handled reagents, alkyl trifluoroborates are an excellent choice. For situations where higher reactivity under more conventional conditions is desired, alkyl pinacol boronates may be preferred. As with any catalytic reaction, empirical optimization of the reaction conditions is crucial for achieving the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acs.figshare.com [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki-Miyaura Reactions with Long-Chain Alkyl Boranes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While traditionally employed for the coupling of sp²-hybridized carbons, its application to sp³-hybridized centers, particularly those involving long-chain alkyl boranes, presents unique challenges and opportunities. This guide provides an objective comparison of various catalytic systems for the Suzuki-Miyaura reaction with long-chain alkyl boranes, supported by experimental data to aid in the selection of optimal reaction conditions.
Challenges in C(sp³)-C(sp²) Cross-Coupling
The Suzuki-Miyaura coupling of alkyl boranes is often hampered by several competing side reactions and inherent reactivity issues. The transmetalation step is generally slower for alkyl boranes compared to their aryl or vinyl counterparts. This sluggishness can lead to undesired pathways such as β-hydride elimination from the alkyl-palladium intermediate, resulting in the formation of alkenes and reduced alkanes. Additionally, protodeboronation of the alkyl boronic acid or ester can occur, diminishing the yield of the desired cross-coupled product.
The choice of catalyst, ligand, base, and solvent is therefore critical to navigate these challenges and achieve high yields and selectivity in the coupling of long-chain alkyl boranes with aryl and vinyl halides or triflates.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of common palladium catalyst systems in the Suzuki-Miyaura coupling of various long-chain alkyl boranes with different aryl halides. The data is compiled from the literature to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of n-Octyl Boron Reagents with Aryl Bromides
| Entry | Aryl Bromide | Alkyl Borane | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Octyl-9-BBN | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |
| 2 | 4-Bromotoluene | n-Octyl-9-BBN | PdCl₂(dppf) (3) | - | NaOH | THF | 65 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | n-Octylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄·H₂O | Toluene/H₂O | 100 | 2 | 95 |
| 4 | 4-Bromobenzonitrile | n-Octyl-9-BBN | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 88 |
Table 2: Suzuki-Miyaura Coupling of n-Dodecyl Boron Reagents with Aryl Halides
| Entry | Aryl Halide | Alkyl Borane | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | n-Dodecylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 78 |
| 2 | 1-Bromo-4-fluorobenzene | n-Dodecyl-9-BBN | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF | 70 | 12 | 89 |
| 3 | 4-Bromotoluene | n-Dodecylboronic acid pinacol ester | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 |
| 4 | 2-Bromopyridine | n-Dodecyl-9-BBN | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 80 | 16 | 84 |
Table 3: Suzuki-Miyaura Coupling of n-Hexyl Boron Reagents with Aryl Halides
| Entry | Aryl Halide | Alkyl Borane | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | n-Hexylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 |
| 2 | 4-Chloroanisole | n-Hexyl-9-BBN | PdCl₂(dppf) (3) | - | NaOH | THF | 65 | 18 | 88 |
| 3 | 4-Bromotoluene | n-Hexylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 12 | 82 |
| 4 | 1-Bromo-3,5-dimethylbenzene | n-Hexyl-9-BBN | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 90 |
Experimental Protocols
Below are detailed experimental protocols for key examples cited in the comparison tables.
Protocol 1: Suzuki-Miyaura Coupling of n-Octyl-9-BBN with 4-Bromotoluene using PdCl₂(dppf)
Materials:
-
n-Octene (1.1 mmol)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF, 1.0 mmol)
-
4-Bromotoluene (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Sodium hydroxide (NaOH) (3.0 M aqueous solution, 2.0 mL)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of 9-BBN in THF.
-
Cool the flask to 0 °C and add n-octene dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours to ensure the completion of hydroboration.
-
To the resulting solution of n-octyl-9-BBN, add 4-bromotoluene, PdCl₂(dppf), and additional anhydrous THF.
-
Add the aqueous NaOH solution and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 4-octyltoluene.
Protocol 2: Suzuki-Miyaura Coupling of n-Hexylboronic Acid with 1-Bromo-4-nitrobenzene using Pd(OAc)₂/SPhos
Materials:
-
n-Hexylboronic acid (1.2 mmol)
-
1-Bromo-4-nitrobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate, hydrated (K₃PO₄·H₂O) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a Schlenk tube, combine 1-bromo-4-nitrobenzene, n-hexylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄·H₂O.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 2 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-hexyl-4-nitrobenzene.
Signaling Pathways and Experimental Workflows
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding and optimizing these transformations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of long-chain alkyl boranes is a powerful tool for the synthesis of complex molecules. While challenges such as slow transmetalation and β-hydride elimination exist, careful selection of the palladium catalyst, ligand, and base can lead to high yields of the desired products. Ligand systems based on bulky, electron-rich phosphines such as SPhos and XPhos, in combination with palladium acetate, have shown particular promise for these challenging transformations. Similarly, the well-established PdCl₂(dppf) catalyst remains a robust option. The choice of the boron reagent, with B-alkyl-9-BBN derivatives often providing good reactivity, is also a key parameter to consider. This guide provides a starting point for researchers to select and optimize conditions for their specific synthetic targets.
Safety Operating Guide
Safe Disposal of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Procedural Guide
Disclaimer: This document provides general guidance for the disposal of alkyl boronic esters, based on available safety information for similar compounds. A specific Safety Data Sheet (SDS) for 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was not found. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific disposal requirements in accordance with local, state, and federal regulations.
Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for specialized reagents like this compound is critical. This guide outlines the essential steps and precautions for its safe handling and disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A flame-retardant lab coat that is fully fastened. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through collection as hazardous waste. In-lab neutralization of small quantities may be permissible under specific institutional and local regulations, but this should be verified.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name.
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in a designated, sealed container for solid hazardous waste.
3. Liquid Waste Disposal:
-
Unused or waste solutions of the compound should be collected in a labeled, non-reactive, and sealable container for liquid hazardous waste.
-
Do not mix with incompatible waste streams.
4. Decontamination of Glassware:
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinsate as hazardous waste.
-
Secondary Decontamination: A basic wash can help in converting any residual boronic ester into a more water-soluble boronate salt. This can be followed by a water rinse.[1] All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse: After decontamination, a final rinse with water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. In-Lab Neutralization of Small Quantities (Requires EHS Approval):
-
For minor residual amounts, neutralization may be an option. Boronic esters can be hydrolyzed to boronic acids, which are weak acids and can be neutralized with a mild base.
-
Procedure:
-
Carefully add the boronic ester waste to a stirred, appropriate solvent.
-
Slowly add a mild basic solution (e.g., sodium bicarbonate solution).
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the basic solution until the pH is within the acceptable range for your facility's wastewater discharge, typically between 5.5 and 9.0.[2]
-
This neutralized solution must still be collected as hazardous waste unless explicitly permitted for drain disposal by your institution's EHS office and local wastewater authority.
-
Quantitative Data for In-Lab Neutralization:
| Parameter | Value |
| Target pH Range | 5.5 - 9.0[2] |
6. Waste Storage and Pickup:
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for arranging hazardous waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Adherence to these guidelines is crucial for ensuring laboratory safety and proper management of this chemical. The following procedures are based on the known hazards of structurally similar compounds.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemically resistant gloves. | Nitrile or neoprene gloves are generally suitable. Always check the glove manufacturer's compatibility chart for the specific chemical. |
| Body | Laboratory coat. | Should be flame-retardant if working with flammable quantities. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | A type ABEK (EN14387) respirator filter is recommended for similar compounds.[2] |
Operational Plan: Safe Handling Procedure
Follow these step-by-step instructions for the safe handling of this compound.
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Have all necessary equipment, including PPE, spill containment materials (such as sand or vermiculite), and waste containers readily available.
-
Locate the nearest safety shower and eyewash station.
-
If the compound is water-reactive, ensure an inert atmosphere (e.g., nitrogen or argon) is available.
-
-
Handling :
-
Wear the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of the chemical within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4] This class of compounds is often flammable.
-
Use non-sparking tools and equipment to prevent ignition.[1][4]
-
Ground/bond container and receiving equipment to prevent static discharge.[1][4]
-
If the compound is sensitive to moisture, handle it under an inert, dry atmosphere.[5]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
Collect all waste containing this chemical, including empty containers, contaminated gloves, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
-
Container Management :
-
Use a container that is compatible with the chemical.
-
Keep the waste container tightly closed when not in use.
-
Store the waste container in a designated hazardous waste accumulation area.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. All chemical waste should be disposed of in accordance with local regulations.
-
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
